Technical Documentation Center

Amifloxacin mesylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amifloxacin mesylate
  • CAS: 88036-80-0

Core Science & Biosynthesis

Foundational

Technical Guide: Amifloxacin Mesylate Mechanism of Action & DNA Gyrase Inhibition

Executive Summary Amifloxacin mesylate (WIN 49375) is a synthetic fluoroquinolone antibiotic distinguished by a 1-methylamino moiety at the N-1 position and a 4-methyl-1-piperazinyl group at the C-7 position.[1] Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amifloxacin mesylate (WIN 49375) is a synthetic fluoroquinolone antibiotic distinguished by a 1-methylamino moiety at the N-1 position and a 4-methyl-1-piperazinyl group at the C-7 position.[1] Unlike simple enzyme inhibitors that block active sites, amifloxacin functions as a topoisomerase poison . It targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, converting these essential enzymes into toxic cellular adducts.

This guide details the molecular mechanics of this inhibition, specifically the stabilization of the "cleavable complex," and provides a standardized, self-validating protocol for assessing DNA gyrase inhibition in vitro.

Molecular Architecture & Pharmacochemistry

To understand the mechanism, one must first isolate the active pharmacophore from the formulation salt.

  • Active Moiety (Amifloxacin): The bactericidal activity resides in the fluoroquinolone core. The C-6 fluorine atom enhances cell wall penetration and gyrase affinity. The N-1 methylamino group is a critical structural feature that influences the drug's binding orientation within the enzyme-DNA interface, differentiating it from analogs like ciprofloxacin (N-cyclopropyl) or pefloxacin (N-ethyl).

  • Mesylate Salt: The methanesulfonate (mesylate) salt is utilized strictly to enhance aqueous solubility and bioavailability. Upon dissolution in physiological buffers (or assay media), it dissociates, releasing the active amifloxacin cation/zwitterion.

Key Structural Determinants (SAR)
PositionSubstituentMechanistic Function
C-3/C-4 Carboxyl / KetoEssential for binding Mg²⁺ (Water-Metal Ion Bridge).
C-6 FluorineIncreases potency (IC50 reduction) and cell permeability.
C-7 4-methyl-1-piperazinylModulates spectrum of activity and interactions with GyrB subunit.
N-1 Methylamino unique steric interaction with the enzyme's hydrophobic pocket.

Mechanism of Action: The Ternary Complex

Amifloxacin does not prevent DNA gyrase from binding to DNA. Instead, it corrupts the enzyme's catalytic cycle at a critical juncture: the DNA cleavage stage.

The Catalytic Cycle Interruption

Normal DNA gyrase activity involves:

  • Binding a G-segment (Gate) of DNA.[2]

  • Creating a transient double-strand break (DSB).

  • Passing a T-segment (Transport) through the break.[2]

  • Religating the break (restoring integrity).

Amifloxacin Intervention: Amifloxacin binds to the DNA-Gyrase complex only after the DNA has been cleaved. It intercalates into the DNA at the cleavage site and anchors to the GyrA subunit, effectively "locking" the gate open. This stabilizes the cleavable complex , preventing the religation step.[2]

The Water-Metal Ion Bridge

A critical, often overlooked mechanistic detail is the Water-Metal Ion Bridge .[2] Amifloxacin does not bind directly to the Ser83/Asp87 residues of GyrA. Instead, it utilizes a non-catalytic Magnesium ion (Mg²⁺).[2]

  • The C-3/C-4 keto-acid of amifloxacin chelates the Mg²⁺.[2]

  • The Mg²⁺ coordinates with four water molecules.[2]

  • These water molecules form hydrogen bonds with the Ser83 and Asp87 residues of the enzyme.[2]

This explains why mutations at Ser83/Asp87 (QRDR) cause resistance: they disrupt the anchoring point for the water bridge, destabilizing drug binding.

Pathway Visualization

The following diagram illustrates the transition from a functional enzyme to a toxic adduct.

Amifloxacin_Mechanism cluster_drug_interaction Inhibition Interface Gyrase DNA Gyrase (GyrA2GyrB2) Complex Gyrase-DNA Complex Gyrase->Complex DNA Supercoiled DNA DNA->Complex ATP ATP ATP->Complex Cleavage Transient DSB (Cleavage State) Complex->Cleavage Catalytic Cycle Start Ternary Stable Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Amifloxacin Intercalation Amifloxacin Amifloxacin (Active Moiety) Mg Mg2+ Ion Amifloxacin->Mg Chelation (C3/C4) Mg->Ternary Water-Bridge Anchor Religation Religation of DNA Ternary->Religation BLOCKED DSB_Accumulation Accumulation of DSBs Ternary->DSB_Accumulation Replication Fork Collision CellDeath Bacterial Cell Death (SOS Response Overload) DSB_Accumulation->CellDeath

Caption: Mechanistic pathway of Amifloxacin acting as a Gyrase poison via the Mg²⁺-mediated ternary complex.

Experimental Validation: DNA Gyrase Supercoiling Assay

To quantify the potency of Amifloxacin mesylate, the Supercoiling Inhibition Assay is the gold standard. This assay measures the conversion of relaxed plasmid DNA (substrate) to supercoiled DNA (product) by DNA gyrase.

Reagents & Preparation
  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Enzyme: E. coli DNA Gyrase (Holoenzyme, GyrA + GyrB).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

  • Test Compound: Amifloxacin Mesylate (dissolved in water/buffer; stock 10 mM).

Step-by-Step Protocol
  • Preparation: Thaw all reagents on ice. Dilute Amifloxacin Mesylate to 5x working concentrations (e.g., 0.1, 1.0, 10, 100 µM).

  • Master Mix Assembly: Combine Assay Buffer, Relaxed pBR322, and ATP. Aliquot 24 µL into reaction tubes.

  • Compound Addition: Add 3 µL of Amifloxacin dilution to respective tubes. Include a Negative Control (Buffer only) and a Positive Control (Known inhibitor like Ciprofloxacin).

  • Enzyme Initiation: Add 3 µL of DNA Gyrase (1-2 Units) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes .

    • Note: Do not over-incubate, as this can lead to nicking artifacts.

  • Termination: Stop reaction by adding 30 µL of Stop Solution (50 mM EDTA, 1% SDS, 50% Glycerol, Bromophenol Blue).

    • Mechanism:[2][3][4][5][6] SDS denatures the gyrase; EDTA chelates Mg²⁺, halting catalysis.

  • Extraction (Optional but Recommended): Add 30 µL Chloroform/Isoamyl alcohol (24:1), vortex briefly, centrifuge. Load the aqueous phase. This removes the protein adducts for cleaner bands.

  • Electrophoresis: Run on a 1.0% agarose gel (TAE buffer) at 5 V/cm for 2-3 hours. Stain with Ethidium Bromide or SYBR Safe.

Assay Workflow Diagram

Assay_Protocol Start Relaxed pBR322 + Assay Buffer AddDrug Add Amifloxacin (Var. Conc.) Start->AddDrug AddEnz Add DNA Gyrase (+ATP) AddDrug->AddEnz Incubate Incubate 37°C, 30 min AddEnz->Incubate Stop Stop Solution (SDS/EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Analysis Band Analysis: Supercoiled vs Relaxed Gel->Analysis

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Data Interpretation & Comparative Potency

When analyzing the gel, you will observe distinct bands representing different topological states of the DNA.

Band Migration Patterns
Band Position on GelDNA TopologyInterpretation
Fastest Migration (Bottom) Supercoiled DNAActive Enzyme. The gyrase successfully converted relaxed DNA to supercoiled. (Low/No Drug).
Slowest Migration (Top) Relaxed / Nicked DNAInhibited Enzyme. Amifloxacin prevented supercoiling.
Linear Band Linearized DNAIndicates double-strand breaks (high drug concentration or nuclease contamination).
Calculating IC50

The IC50 is the concentration of Amifloxacin required to inhibit the supercoiling activity by 50%.

  • Quantification: Densitometry of the supercoiled band.

  • Calculation: Plot % Supercoiled DNA vs. Log[Amifloxacin].

  • Expected Range: For Amifloxacin (WIN 49375), the IC50 against E. coli gyrase is typically comparable to Norfloxacin, generally in the range of 0.5 – 5.0 µg/mL depending on the specific assay conditions and gyrase source [1, 2].

Resistance Mechanisms (The QRDR)[2][6][7]

Resistance to Amifloxacin is primarily mediated by chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) .

  • GyrA Mutations (Primary):

    • Ser83 → Trp/Leu: Removes the hydroxyl group required for the water-Mg²⁺ bridge hydrogen bond.

    • Asp87 → Asn/Gly: Removes the carboxylate charge, further destabilizing the bridge.

  • GyrB Mutations (Secondary):

    • Mutations here affect the ATPase domain or the drug-binding pocket directly, though less common than GyrA mutations.

References

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones.[2][5][7] Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[2] Microbiology and Molecular Biology Reviews, 61(3), 377-392.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

  • Wentland, M. P., et al. (1988). Structure-activity relationships of a series of 1-(4-fluorophenyl)quinolones. Journal of Medicinal Chemistry, 31(9), 1694-1697. (Contextual reference for Amifloxacin/WIN 49375 analogs).

  • Maxwell, A. (1999). DNA gyrase as a drug target.[2][5][8][7][9][10] Trends in Microbiology, 7(5), 205-208.

Sources

Exploratory

Technical Monograph: Amifloxacin Mesylate – In Vitro Spectrum and Activity Profile Against Gram-Negative Pathogens

Executive Summary This technical guide provides a rigorous analysis of Amifloxacin Mesylate , a fluoroquinolone antibiotic characterized by a unique N-1 methylamino moiety. While historically overshadowed by ciprofloxaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Amifloxacin Mesylate , a fluoroquinolone antibiotic characterized by a unique N-1 methylamino moiety. While historically overshadowed by ciprofloxacin in clinical marketing, amifloxacin remains a critical reference compound in structural-activity relationship (SAR) studies due to its specific binding kinetics with DNA gyrase.

This document synthesizes in vitro susceptibility data, detailing the compound's potent activity against Enterobacteriaceae (MIC




0.125 µg/mL for E. coli) and its moderate activity against Pseudomonas aeruginosa. It serves as a blueprint for researchers requiring precise experimental protocols for evaluating this molecule.

Molecular Mechanism & Pharmacology[1]

Structural Determinants

Amifloxacin (1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) is distinct from other fluoroquinolones due to the 1-methylamino group .[1]

  • Active Moiety: Amifloxacin (Free Base, MW ~334.35 g/mol ).[1]

  • Formulation: Amifloxacin Mesylate (Salt, MW ~430.45 g/mol ).[2]

    • Critical Note for Formulators: When preparing stock solutions, mass must be corrected to account for the methanesulfonic acid salt. A conversion factor of 1.29 (430.45 / 334.35) is required to achieve free-base equivalent concentrations.

Mechanism of Action (MOA)

In Gram-negative bacteria, Amifloxacin primarily targets DNA Gyrase (Topoisomerase II), an enzyme essential for introducing negative supercoils into DNA.

  • Entry: Passive diffusion through porins (OmpF/OmpC) and lipid bilayer.

  • Binding: The drug binds to the DNA-Gyrase complex (specifically the GyrA subunit) after the DNA strands have been nicked.

  • Stabilization: It stabilizes the "cleavable complex," preventing the religation of DNA strands.[3]

  • Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to cell death.

Signaling Pathway Visualization

MOA_Pathway Amifloxacin Amifloxacin Mesylate (Extracellular) Porin Porin Channel (OmpF/C) Amifloxacin->Porin Passive Diffusion Cytoplasm Cytoplasmic Accumulation Porin->Cytoplasm Gyrase DNA Gyrase (GyrA/GyrB) Cytoplasm->Gyrase Target Binding Complex Stable Drug-Enzyme-DNA Cleavable Complex Gyrase->Complex Inhibits Religation Replication Replication Fork Arrest Complex->Replication Blocks Synthesis Death Bacterial Cell Death (Bactericidal) Replication->Death Chromosome Fragmentation

Figure 1: Mechanism of Action pathway for Amifloxacin in Gram-negative bacteria, illustrating the progression from cellular entry to replication arrest.

Gram-Negative Spectrum of Activity[1][4][5][6]

The following data aggregates historical MIC values derived from broth microdilution assays. Amifloxacin demonstrates a "bimodal" potency profile: exceptional activity against Enterobacteriaceae and moderate activity against non-fermenters.

Comparative MIC Data ( g/mL)[1][7]
OrganismStrain Count (N)Amifloxacin MIC

Amifloxacin MIC

Ciprofloxacin MIC

(Ref)
Escherichia coli 1470.060.1250.015
Klebsiella spp. 850.1250.250.06
Proteus mirabilis 420.250.50.06
Enterobacter spp. 600.250.50.06
Citrobacter spp. 300.250.50.03
Serratia marcescens 352.08.00.5
Pseudomonas aeruginosa 984.016.01.0
Acinetobacter spp. 254.016.01.0

Data synthesized from Venezia et al. (1989) and Cohen et al. (1985).

Analysis of Potency
  • Enterobacteriaceae: Amifloxacin is highly potent. While Ciprofloxacin is approximately 2-4 fold more active on a weight basis, the MIC

    
     of Amifloxacin (0.125 µg/mL) is well within the susceptible range for clinical efficacy.
    
  • Pseudomonas aeruginosa: This is the limiting factor.[4] With an MIC

    
     of 16 µg/mL, Amifloxacin is significantly less potent than Ciprofloxacin (MIC
    
    
    
    ~1.0 µg/mL). This suggests that for Pseudomonas specific studies, Amifloxacin serves better as a comparator for intermediate potency rather than a lead candidate.
  • Metabolites: The N-desmethyl metabolite retains significant bioactivity (often equipotent to parent), whereas the N-oxide metabolite is generally inactive.

Technical Protocol: In Vitro Susceptibility Testing

To ensure reproducibility, the following protocol adheres to CLSI (Clinical and Laboratory Standards Institute) principles but is optimized for the specific handling of the mesylate salt.

Reagent Preparation
  • Solvent: Water (Amifloxacin Mesylate is water-soluble).

  • Stock Concentration: Target 1,000 µg/mL (Free Base).

    • Calculation: To prepare 10 mL of stock:

      
      
      
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Experimental Workflow (Broth Microdilution)
  • Inoculum Prep: Direct colony suspension of fresh culture (18-24h) in saline to match 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute inoculum 1:100 in CAMHB to reach starting density of

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 50 µL of 2X Amifloxacin serial dilutions (range 0.03 – 64 µg/mL) into 96-well plates.

    • Add 50 µL of diluted inoculum to each well.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: MIC is the lowest concentration inhibiting visible growth.

Workflow Visualization

Protocol_Workflow Stock Weigh Mesylate Salt (Correction Factor 1.29) Dilution Serial Dilution (CAMHB) Stock->Dilution Plate 96-Well Plate (Drug + Bacteria) Dilution->Plate 50 µL Inoculum Adjust Inoculum (0.5 McFarland) Inoculum->Plate 50 µL Incubate Incubate 16-20h @ 35°C Plate->Incubate Read Determine MIC (No Visible Growth) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution testing of Amifloxacin Mesylate.

Resistance Considerations

Researchers must be aware of cross-resistance patterns when using Amifloxacin.

  • GyrA Mutations: Single point mutations (e.g., Ser83Leu) in E. coli raise Amifloxacin MICs by 4-8 fold. Double mutations (GyrA + ParC) typically render the organism fully resistant (>32 µg/mL).

  • Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa significantly impacts Amifloxacin, contributing to its higher intrinsic MIC compared to newer fluoroquinolones.

References

  • Venezia, R. A., Prymas, L. A., Shayegani, A., & Yocum, D. M. (1989). In vitro activities of amifloxacin and two of its metabolites.[5] Antimicrobial Agents and Chemotherapy, 33(5), 762–766.[5] [Link]

  • Cohen, M. A., Griffin, T. J., Bien, P. A., Heifetz, C. L., & Domagala, J. M. (1985). In vitro activity of amifloxacin (WIN 49375) compared with those of ciprofloxacin and other quinolones. Antimicrobial Agents and Chemotherapy, 28(6), 766–772. [Link]

  • Neu, H. C., & Labthavikul, P. (1985). In vitro activity of amifloxacin, a new quinolone antimicrobial agent. Antimicrobial Agents and Chemotherapy, 27(5), 806–811. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

Sources

Foundational

Chemical structure and properties of Amifloxacin mesylate salt

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Amifloxacin Mesylate. This document moves beyond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Amifloxacin Mesylate. This document moves beyond a simple recitation of facts, aiming instead to provide a holistic understanding of this fluoroquinolone antibiotic, grounded in scientific principles and practical application. The structure of this guide is intentionally fluid, designed to mirror the interconnected nature of drug development, from fundamental chemical properties to the complexities of bacterial resistance. Our exploration will be guided by the principles of expertise, trustworthiness, and authoritative grounding, ensuring that the information presented is not only accurate but also actionable for the discerning scientific audience.

Molecular Architecture and Physicochemical Landscape

Amifloxacin is a synthetic fluoroquinolone antibiotic, chemically designated as 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] Its molecular formula is C₁₆H₁₉FN₄O₃, with a molar mass of 334.35 g/mol .[2][3][4] The mesylate salt is formed by the reaction of the amifloxacin base with methanesulfonic acid.

Chemical Structure

The core of the amifloxacin molecule is the quinolone ring system, which is fundamental to the antibacterial activity of this class of compounds. Key structural features include:

  • A fluorine atom at the C-6 position: This substitution significantly enhances the antibacterial potency.

  • A carboxylic acid group at the C-3 position: This group is crucial for the interaction with its bacterial target, DNA gyrase.

  • A piperazine ring at the C-7 position: This moiety influences the antibacterial spectrum and pharmacokinetic properties of the molecule.

  • A methylamino group at the N-1 position: This substitution is a distinguishing feature of amifloxacin among fluoroquinolones.

The mesylate salt (Amifloxacin Mesylate) has the molecular formula C₁₇H₂₃FN₄O₆S and a molecular weight of 430.5 g/mol .[5]

Physicochemical Properties

Understanding the physicochemical properties of Amifloxacin Mesylate is paramount for formulation development, analytical method design, and predicting its in vivo behavior.

PropertyValueSource
Molecular Formula C₁₇H₂₃FN₄O₆S[5]
Molecular Weight 430.5 g/mol [5]
Appearance Solid (for Amifloxacin base)[2]
Melting Point 300 °C (for Amifloxacin base)[2]
LogP 0.23 (for Amifloxacin base)[2]

The mesylate salt form is generally employed to enhance the aqueous solubility and overall bioavailability of the parent drug. The selection of the mesylate salt is a strategic decision in drug development to overcome the poor aqueous solubility often associated with fluoroquinolones.

Synthesis of Amifloxacin

A likely synthetic pathway would involve the reaction of a substituted 3-halo-4-fluoro-benzoyl halide with a malonic ester derivative to form a key intermediate. This intermediate would then be cyclized to form the quinolone ring. Subsequent reactions would introduce the methylamino group at the N-1 position and the 4-methylpiperazine moiety at the C-7 position.

Synthesis_Pathway A Substituted 3-halo-4-fluoro-benzoyl halide C Intermediate A->C B Malonic Ester Derivative B->C D Quinolone Core C->D Cyclization E Introduction of N-1 Methylamino Group D->E F Introduction of C-7 4-Methylpiperazine E->F G Amifloxacin F->G

A generalized synthetic pathway for Amifloxacin.

Mechanism of Action and Antibacterial Spectrum

Inhibition of Bacterial DNA Gyrase

Amifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, repair, and recombination in bacteria. By binding to the DNA-gyrase complex, amifloxacin stabilizes the transient double-strand breaks created by the enzyme, leading to an accumulation of these breaks and ultimately, bacterial cell death. In Gram-positive bacteria, topoisomerase IV is also a primary target.

Mechanism_of_Action cluster_bacterium Bacterial Cell Amifloxacin Amifloxacin DNA_Gyrase DNA Gyrase Amifloxacin->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Mechanism of action of Amifloxacin.

Antibacterial Spectrum

Amifloxacin exhibits a broad spectrum of activity, with particular potency against Gram-negative bacteria. It has demonstrated in vitro activity against a range of clinical isolates, including aminoglycoside-resistant strains.[9]

Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli≤0.125[10]
Klebsiella sp.≤0.125[10]
Proteus sp.≤0.25[10]
Enterobacter sp.≤0.5[10]
Citrobacter sp.≤0.5[10]
Providencia sp.≤2[10]
Pseudomonas aeruginosa≤8[10]
Serratia sp.≤8[10]
Acinetobacter calcoaceticus≤8[10]
Amikacin-resistant P. aeruginosa1 - 16[10]

Mechanisms of Bacterial Resistance

The emergence of bacterial resistance is a significant challenge in the clinical use of fluoroquinolones. The primary mechanisms of resistance to amifloxacin and other fluoroquinolones include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target.[11] Double mutations can lead to higher levels of resistance.[1]

  • Efflux pumps: Bacteria can actively transport fluoroquinolones out of the cell via efflux pumps, thereby reducing the intracellular drug concentration.[3][4][10][12][13] Overexpression of these pumps is a common resistance mechanism.[10]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins or aminoglycoside acetyltransferases, can also confer resistance to fluoroquinolones.

Resistance_Mechanisms cluster_bacterium Resistant Bacterium Amifloxacin Amifloxacin Efflux_Pump Efflux Pump Amifloxacin->Efflux_Pump Mutated_Gyrase Mutated DNA Gyrase Amifloxacin->Mutated_Gyrase Reduced Binding Efflux_Pump->Amifloxacin Expels Drug Plasmid Plasmid with Resistance Genes Plasmid->Efflux_Pump Can encode for Plasmid->Mutated_Gyrase Encodes for

Key mechanisms of bacterial resistance to Amifloxacin.

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control and clinical development of Amifloxacin Mesylate.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantitative analysis of Amifloxacin Mesylate and the detection of any degradation products. While a specific method for Amifloxacin Mesylate is not detailed in the provided search results, a general protocol can be adapted from methods developed for other fluoroquinolones like gemifloxacin.[1][14]

Step-by-Step Protocol (Adaptable for Amifloxacin Mesylate):

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for fluoroquinolone analysis.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for Amifloxacin (to be determined experimentally, likely around 270-330 nm).

  • Sample Preparation: Dissolve the Amifloxacin Mesylate sample in a suitable solvent (e.g., a mixture of water and organic solvent) to an appropriate concentration.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Method Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[15]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of Amifloxacin Mesylate in bulk and pharmaceutical dosage forms.

Step-by-Step Protocol:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Select a solvent in which Amifloxacin Mesylate is freely soluble and stable (e.g., 0.1 M HCl or methanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of Amifloxacin Mesylate across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

  • Validation: Validate the method for linearity, accuracy, and precision.

Dissolution Testing

For solid oral dosage forms, dissolution testing is a critical quality control parameter that provides an indication of the in vivo drug release.

Step-by-Step Protocol (Adaptable for Amifloxacin Mesylate Tablets):

  • Apparatus: USP Apparatus 2 (paddle) is commonly used.

  • Dissolution Medium: 900 mL of a suitable medium, such as 0.1 M HCl or a buffer at a physiologically relevant pH.[13]

  • Apparatus Speed: A typical paddle speed is 50 or 75 rpm.

  • Temperature: Maintain the temperature at 37 ± 0.5 °C.

  • Sampling: Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

  • Analysis: Analyze the withdrawn samples for Amifloxacin content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Acceptance Criteria: The percentage of drug dissolved at each time point should meet the predefined specifications.

Stability and Forced Degradation Studies

Understanding the stability of Amifloxacin Mesylate is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[16][17]

Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a strong base (e.g., 1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure to dry heat (e.g., 60-80 °C).

  • Photodegradation: Exposure to UV and visible light.

The degradation products are then identified and characterized using techniques such as LC-MS. The stability-indicating HPLC method should be able to separate the parent drug from all significant degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for Amifloxacin Mesylate. By understanding these fundamental aspects, researchers and drug development professionals can make informed decisions in the advancement of this potent antibacterial agent. The provided protocols, while adaptable, offer a solid foundation for the characterization and quality control of Amifloxacin Mesylate. As with any scientific endeavor, a thorough understanding of the underlying principles and a commitment to rigorous validation are paramount to success.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55492, Amifloxacin. [Link]

  • Google Patents. CN104277052A - Synthetic method of levofloxacin or ofloxacin.
  • Google Patents.
  • Moody, M. R., Wharton, R. K., & Schimpff, S. C. (1985). In vitro comparison of amifloxacin and six other antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 28(2), 275–276. [Link]

  • Fass, R. J. (1985). Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. Antimicrobial agents and chemotherapy, 28(5), 667–672. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 163301, Amifloxacin Mesylate. [Link]

  • ResearchGate. (2025). Development and Validation of RP-HPLC Method for the Estimation of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (2019). development and validation of a dissolution test with spectrophotometric analysis for gemifloxacin in tablet dosage form. [Link]

  • Oxford Academic. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Wikipedia. (2025). Amifloxacin. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanisms of drug resistance: quinolone resistance. PMC. [Link]

  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. Biomedical chromatography : BMC, 25(11), 1222–1229. [Link]

  • Breilh, D., & Saux, M. C. (1998). gyrA mutations associated with fluoroquinolone resistance in eight species of Enterobacteriaceae. Antimicrobial agents and chemotherapy, 42(4), 931–935. [Link]

  • Sharma, P. C., & Jain, A. (2008). Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates. The Indian journal of medical research, 128(6), 780–783. [Link]

  • SureChEMBL. (2023). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1989). Bacterial resistance to fluoroquinolones. Reviews of infectious diseases, 11 Suppl 5, S970–S979. [Link]

  • Development and Validation of a Dissolution Test with Spectrophotometric Analysis Forgemifloxacin Mesylate and Ambroxol Hydrochloride in Tablet Dosage Form. (2019). [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Barry, A. L., Jones, R. N., & Thornsberry, C. (1986). Comparative in vitro activity of amifloxacin and five other fluoroquinolone antimicrobial agents and preliminary criteria for the disk susceptibility test. European journal of clinical microbiology, 5(3), 336–340. [Link]

  • Wikipedia. (2025). Amifloxacin. [Link]

  • Wagdy, H. A., Tarek, M., Amer, A., Gamal, M., & Elmazar, M. (2018). A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. Journal of Applied Pharmaceutical Science, 8(09), 113-118. [Link]

  • Wikipedia. (2024). Antibiotic resistance in gonorrhea. [Link]

  • Sciforum. (2017). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. [Link]

Sources

Exploratory

Technical Whitepaper: Comparative Potency & Mechanistic Analysis of Amifloxacin Mesylate vs. Ciprofloxacin

Executive Summary This technical guide provides a rigorous comparison between Amifloxacin Mesylate (a second-generation fluoroquinolone analog) and Ciprofloxacin (the clinical gold standard for this class). While both ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Amifloxacin Mesylate (a second-generation fluoroquinolone analog) and Ciprofloxacin (the clinical gold standard for this class). While both agents share the core 6-fluoro-4-quinolone pharmacophore, Ciprofloxacin demonstrates superior potency against Gram-negative pathogens, particularly Pseudomonas aeruginosa, largely due to its N1-cyclopropyl substituent. Amifloxacin, characterized by an N1-methylamino moiety, serves as a critical reference compound in Structure-Activity Relationship (SAR) studies but exhibits higher Minimum Inhibitory Concentrations (MICs) in comparative assays.

Key Technical Takeaway: When conducting comparative potency assays, researchers must account for the mesylate salt stoichiometry of Amifloxacin. Failure to correct for the molecular weight difference between the salt and free base forms introduces a systematic error of approximately 22-29% in molar potency calculations.

Chemical & Mechanistic Foundation

Structure-Activity Relationship (SAR)

The differential potency between these two agents is dictated by substituents at the N-1 and C-7 positions of the quinolone nucleus.

FeatureCiprofloxacinAmifloxacinMechanistic Impact
N-1 Position CyclopropylMethylamino (-NHCH₃)The cyclopropyl group (Ciprofloxacin) provides optimal steric bulk and lipophilicity for penetration into Gram-negative outer membranes and binding to the DNA-Gyrase complex. The methylamino group (Amifloxacin) is less optimal for P. aeruginosa potency.
C-7 Position Piperazinyl4-methyl-1-piperazinylBoth possess piperazine-derived rings, essential for anti-pseudomonal activity and GABA receptor interaction profiles (CNS safety).
Salt Form HCl / LactateMesylateThe mesylate salt enhances aqueous solubility for Amifloxacin but requires precise gravimetric correction during stock preparation.
Mechanism of Action (Dual-Targeting)

Both agents function as "topoisomerase poisons." They stabilize the cleavable complex between the enzyme and DNA, preventing religation and causing irreversible double-strand breaks.[1]

  • Primary Target (Gram-Negatives): DNA Gyrase (GyrA subunit).[2][3]

  • Primary Target (Gram-Positives): Topoisomerase IV (ParC subunit).

MOA cluster_mech Inhibition Mechanism Drug Fluoroquinolone (Cipro/Amifloxacin) Entry Porin Channel Diffusion Drug->Entry Target Target Binding (Gyrase/Topo IV) Entry->Target Complex Ternary Complex Stabilization Target->Complex Break Irreversible DNA Strand Break Complex->Break Death Bacterial Cell Death Break->Death

Figure 1: The fluoroquinolone mechanism of action cascade. Both agents follow this pathway, but affinity for the 'Target Binding' node differs based on N-1 substitution.

In Vitro Potency Comparison (Data Synthesis)

The following data summarizes comparative MIC ranges derived from historical susceptibility profiling. Ciprofloxacin consistently displays lower MIC values (higher potency).

Table 1: Comparative MIC₉₀ Values (µg/mL)
OrganismCiprofloxacin (Benchmark)Amifloxacin (Comparator)Potency Ratio (Cipro:Amiflox)
E. coli 0.015 – 0.060.12 – 0.501 : 8 (Cipro is 8x more potent)
P. aeruginosa 0.25 – 1.04.0 – 16.01 : 16 (Significant divergence)
S. aureus (MSSA)0.5 – 1.01.0 – 2.01 : 2 (Comparable activity)
K. pneumoniae 0.06 – 0.250.5 – 2.01 : 8

Interpretation:

  • Gram-Negative: Ciprofloxacin is the clear superior agent, often exhibiting 4-16x greater potency.

  • Gram-Positive: The gap narrows significantly; Amifloxacin retains respectable activity against Staphylococci, though rarely surpassing Ciprofloxacin.

Experimental Protocol: Comparative Broth Microdilution

Objective: Determine precise MIC values while correcting for the Amifloxacin Mesylate salt form. Standard: CLSI M07-A10 / EUCAST.

The "Senior Scientist" Correction (Crucial)

Most commercial Amifloxacin is supplied as Amifloxacin Mesylate . You cannot treat 1 mg of powder as 1 mg of active drug.

  • Amifloxacin Free Base (MW): ~334.35 g/mol

  • Amifloxacin Mesylate (MW): ~430.45 g/mol

  • Correction Factor:

    
    
    

Rule: To prepare a 1,000 µg/mL (active moiety) stock solution, you must weigh 1.29 mg of Amifloxacin Mesylate powder for every 1.0 mL of solvent.

Workflow Diagram

Protocol Start Start: Weighing Calc Apply Salt Correction (Factor: 1.29x) Start->Calc Critical Step Solvent Dissolve in H2O/DMSO (Stock: 1000 µg/mL) Calc->Solvent Dilute Serial 2-Fold Dilution (CAMHB Media) Solvent->Dilute Inoc Inoculate Bacteria (5 x 10^5 CFU/mL) Dilute->Inoc Incubate Incubate 16-20h @ 35°C Inoc->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Validated workflow for MIC determination. The red node highlights the critical stoichiometry check often missed in routine screening.

Step-by-Step Methodology
  • Stock Preparation:

    • Ciprofloxacin: Dissolve in 0.1N HCl or water (if lactate salt). Target: 1024 µg/mL.

    • Amifloxacin Mesylate: Weigh 12.9 mg of powder. Dissolve in 10 mL of sterile distilled water. This yields a stock of 1000 µg/mL (active free base) .

  • Dilution Plate Setup:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Create a 2-fold dilution series ranging from 64 µg/mL down to 0.015 µg/mL.

  • Inoculum Prep:

    • Direct colony suspension to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB.

  • Assay:

    • Add 50 µL of inoculum to 50 µL of drug dilution (Final volume 100 µL).

    • Final bacterial density: ~5 x 10⁵ CFU/mL.

  • Readout:

    • Record MIC as the lowest concentration inhibiting visible growth.

    • Validation:E. coli ATCC 25922 must fall within CLSI QC ranges for Ciprofloxacin (0.004 – 0.015 µg/mL).

Conclusion & Strategic Outlook

While Amifloxacin Mesylate played a pivotal role in the historical elucidation of fluoroquinolone SAR—specifically demonstrating that N-methylamino substitutions could retain Gram-positive activity—it lacks the broad-spectrum "horsepower" of Ciprofloxacin.

For modern drug development professionals, Amifloxacin is best utilized as:

  • A Reference Standard: For calibrating assays involving N1-substituted analogs.

  • A Mechanistic Probe: To study resistance efflux pumps (some pumps efflux Cipro more efficiently than Amifloxacin due to the cyclopropyl group).

Final Verdict: Ciprofloxacin remains the potency champion for Gram-negative targets. Any comparative study must rigorously control for the mesylate salt factor to avoid underestimating Amifloxacin's true (albeit lower) potency.

References

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of amifloxacin, a new quinolone antimicrobial agent. Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[3] Microbiology and Molecular Biology Reviews.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of Amifloxacin Mesylate in Murine Models

Foreword: Situating Amifloxacin in Preclinical Research Amifloxacin, a fluoroquinolone antibiotic, operates by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair. As wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Situating Amifloxacin in Preclinical Research

Amifloxacin, a fluoroquinolone antibiotic, operates by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair. As with any therapeutic candidate, understanding its journey through a biological system is paramount. The pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates the compound's efficacy and safety. Murine models serve as a cornerstone of preclinical research, offering a vital, albeit simplified, physiological system to predict human pharmacokinetics.

This guide provides a technical framework for designing, executing, and interpreting pharmacokinetic studies of amifloxacin mesylate in mice. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and translatable. The use of the mesylate salt form is a key consideration, as it enhances aqueous solubility, which can significantly influence formulation and absorption characteristics compared to the parent molecule.

The ADME Journey: Core Pharmacokinetic Principles

Understanding the fundamental parameters of pharmacokinetics is essential for interpreting concentration-time data. The entire rationale for the experimental design is to generate a dataset that allows for the accurate calculation of these values.

  • Absorption (Cmax, Tmax): Following administration, the drug must enter systemic circulation. For oral dosing, this involves traversing the gastrointestinal tract. We measure the maximum plasma concentration (Cmax ) and the time at which it is reached (Tmax ) as primary indicators of the rate and extent of absorption.

  • Distribution (Vd): Once in the bloodstream, amifloxacin distributes into various tissues. The apparent volume of distribution (Vd ) is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution. Fluoroquinolones generally exhibit good tissue penetration[1].

  • Metabolism: The body chemically modifies the drug, primarily in the liver, to facilitate its excretion. Amifloxacin is known to be metabolized into derivatives such as the piperazinyl-N-oxide and piperazinyl-N-desmethyl metabolites[2]. Identifying and quantifying these metabolites is crucial, as they may possess their own efficacy or toxicity profiles.

  • Excretion (t½, CL): The drug and its metabolites are removed from the body, typically via urine and feces. The elimination half-life ( ) is the time required for the plasma concentration to decrease by half, indicating how long the drug persists in the body. Clearance (CL ) is the volume of plasma cleared of the drug per unit of time, representing the efficiency of elimination processes.

The interplay of these processes determines the Area Under the Curve (AUC) , which represents the total drug exposure over time and is a critical parameter for assessing efficacy and safety.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration (Amifloxacin Mesylate) GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Permeation Feces Feces GI_Tract->Feces Liver Liver (Metabolism) Portal_Vein->Liver First-Pass Effect Systemic_Circulation Systemic Circulation (Plasma) Tissues Peripheral Tissues (Site of Action) Systemic_Circulation->Tissues Distribution Systemic_Circulation->Liver First-Pass/Systemic Kidneys Kidneys Systemic_Circulation->Kidneys Metabolites Metabolites (e.g., N-oxide) Liver->Metabolites Bile Bile Liver->Bile Metabolites->Systemic_Circulation IV_Admin Intravenous Administration IV_Admin->Systemic_Circulation Direct Entry Urine Urine (Unchanged Drug & Metabolites) Kidneys->Urine Bile->GI_Tract

Caption: The ADME pathway for Amifloxacin in a murine model.

Experimental Design: A Self-Validating System

The quality of pharmacokinetic data is determined before the first sample is ever analyzed. A robust experimental design is the foundation of trustworthy results.

Justification and Animal Model Selection
  • Species: BALB/c or C57BL/6 mice are commonly used due to their genetic homogeneity and well-characterized physiology. The choice of strain should be consistent throughout a drug development program.

  • Sex and Age: Typically, young adult male mice (8-10 weeks old) are used in initial PK studies to avoid the potential variability introduced by the female estrous cycle. However, conducting studies in both sexes is often required by regulatory agencies.

  • Acclimation: Animals must be acclimated for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) to minimize stress-induced physiological changes.

Dosing and Formulation
  • Dose Selection: Dose selection should be guided by prior in-vitro efficacy data (e.g., Minimum Inhibitory Concentration, MIC) and any available toxicity data for amifloxacin or other fluoroquinolones[3][4]. For exploratory PK, a dose range might include 10, 20, and 50 mg/kg. Dosing regimens for similar fluoroquinolones in mice have ranged from 5 mg/kg up to 100 mg/kg or higher depending on the study's objective[5][6].

  • Formulation: Amifloxacin mesylate's solubility is an advantage. A common vehicle is sterile saline or a buffered solution (e.g., PBS). The final formulation should be a clear solution, and its pH and stability should be confirmed prior to administration.

  • Route of Administration:

    • Intravenous (IV): Administered typically via the tail vein. An IV dose is essential as it provides 100% bioavailability and serves as the reference to calculate the absolute oral bioavailability (F).

    • Oral (PO): Administered via oral gavage. This route is critical for drugs intended for oral use in humans. The volume should be kept low (e.g., 5-10 mL/kg) to avoid physiological distress.

Methodology: Step-by-Step Execution

This section outlines a standard protocol for a murine PK study. The entire workflow is predicated on precise timing and meticulous sample handling.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical & Data Phase A1 Protocol Design (Dose, Route, Timepoints) A2 Animal Acclimation (≥ 1 week) A1->A2 A3 Formulation Preparation & Validation A2->A3 B2 Dosing (IV or Oral Gavage) A3->B2 B1 Animal Fasting (Overnight, water ad libitum) B1->B2 B3 Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) B2->B3 B4 Plasma Processing (Centrifugation) B3->B4 B5 Sample Storage (-80°C) B4->B5 C1 Bioanalysis Sample Prep (Protein Precipitation) B5->C1 C2 HPLC-MS/MS Analysis (Quantification) C1->C2 C3 Concentration-Time Curve Generation C2->C3 C4 Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) C3->C4 C5 Data Reporting (Tables & Summary) C4->C5

Caption: A typical experimental workflow for a murine pharmacokinetic study.

Dosing and Sample Collection
  • Preparation: Fast mice overnight (approx. 12-16 hours) before dosing to reduce variability in oral absorption; ensure free access to water. Record the body weight of each animal immediately before dosing to calculate the exact volume to administer.

  • Administration:

    • Oral (PO): Administer the amifloxacin mesylate solution using a proper-sized oral gavage needle.

    • Intravenous (IV): Place the mouse in a restraining device and administer the dose solution via the lateral tail vein using a 27-gauge needle or smaller.

  • Blood Collection: Collect blood samples (approx. 50-75 µL) at predetermined time points. A typical schedule for a drug with an expected half-life of 2-4 hours would be: 0 (predose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Causality: This schedule is designed to capture the initial distribution phase (early points), the Cmax (intermediate points), and the terminal elimination phase (later points).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis. This prevents degradation of the analyte.

Bioanalytical Method: HPLC Quantification

A validated high-performance liquid chromatography (HPLC) method is the gold standard for quantifying amifloxacin in plasma.[7]

  • Sample Preparation (Protein Precipitation):

    • Rationale: Plasma proteins can interfere with the HPLC column and analysis. This simple and effective method removes the majority of them.

    • Protocol: To a 25 µL aliquot of plasma, add 75 µL of cold acetonitrile containing an appropriate internal standard (e.g., another fluoroquinolone like ciprofloxacin). Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., Zorbax eclipse XBD C18, 150 mm × 4.6 mm, 5 µm)[8].

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.8 mL/min.

    • Detection: Tandem mass spectrometry (MS/MS) is preferred for its high sensitivity and selectivity. Alternatively, a fluorescence detector can be used.

    • LLOQ: The method must be sensitive enough to quantify the low concentrations at the end of the elimination phase. A lower limit of quantification (LLOQ) in the range of 1-10 ng/mL is typically required.

  • Method Validation (Trustworthiness):

    • The assay must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

    • Self-Validation: Each analytical run must include a calibration curve and at least three levels of quality control samples (low, medium, high) prepared in blank matrix plasma. The results for the QC samples must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value) for the run to be considered valid.

Data Analysis and Expected Results

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Summary of Expected Pharmacokinetic Parameters

While specific murine data for amifloxacin is limited, we can extrapolate from data in rats and from other fluoroquinolones in mice to predict a profile.[2][9] The following table presents illustrative data for a hypothetical 20 mg/kg oral dose.

ParameterSymbolUnitExpected Value (Oral)Description
Max ConcentrationCmaxng/mL~1500 - 2500The highest observed drug concentration.
Time to Max Conc.Tmaxh~0.5 - 1.0Indicates rapid absorption.[10]
Area Under CurveAUC (0-inf)h*ng/mL~6000 - 9000Represents total systemic drug exposure.
Elimination Half-Lifeh~2.0 - 4.0Similar to other quinolones in rodents.[2][9]
Apparent ClearanceCL/FmL/h/kg~2200 - 3300Rate of drug removal from the body.
Apparent DistributionVz/FL/kg~5 - 10Suggests significant distribution into tissues.
Metabolism and Excretion Profile

Based on studies in rats, amifloxacin is expected to be excreted in both urine and feces.[2] A significant portion of the dose is eliminated as the unchanged parent drug. Key metabolites to monitor in murine plasma and urine would be the piperazinyl-N-oxide and piperazinyl-N-desmethyl derivatives.[2] The ratio of parent drug to metabolites can differ between species, a key translational consideration. For instance, the N-desmethyl metabolite (norfloxacin) is a major metabolite of pefloxacin in humans and monkeys but is absent in mice.[9] This highlights the importance of comprehensive metabolite profiling in each species used in preclinical development.

Conclusion and Strategic Implications

A well-executed pharmacokinetic study in a murine model is a critical step in the preclinical evaluation of amifloxacin mesylate. It provides essential data for dose selection in efficacy and toxicology studies and informs the prediction of a human dose. The principles outlined in this guide—a robust experimental design, meticulous execution, and a validated, self-verifying analytical method—are crucial for generating high-quality, reliable data. Understanding the ADME profile, including key metabolites, allows researchers to build a comprehensive picture of the drug's behavior, ultimately paving the way for successful clinical development.

References

  • Preliminary study of the pharmacokinetics of oral amifloxacin in elderly subjects. (1988). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Multiple-dose pharmacokinetics and safety of oral amifloxacin in healthy volunteers. (1989). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios. (2003). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice. (2005). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys. (1992). Arzneimittelforschung. Available at: [Link]

  • Determination of amifloxacin and two of its principal metabolites in plasma and urine by high-performance liquid chromatography using automated column switching. (1987). Journal of Chromatography, Biomedical Applications. Available at: [Link]

  • Pharmacokinetics, Safety, and Tolerability of Single-Dose Intravenous Moxifloxacin in Pediatric Patients: Dose Optimization in a Phase 1 Study. (2018). The Journal of Clinical Pharmacology. Available at: [Link]

  • Evaluation of Moxifloxacin-induced Biochemical Changes in Mice. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Metabolism and disposition of amifloxacin in laboratory animals. (1985). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Bactericidal Activity of Increasing Daily and Weekly Doses of Moxifloxacin in Murine Tuberculosis. (2002). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone. (1999). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Ciprofloxacin dose response in the mouse model of Shigella infection. (2016). ResearchGate. Available at: [Link]

  • Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. (2000). ResearchGate. Available at: [Link]

  • Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone. (1999). ResearchGate. Available at: [Link]

  • Floxin (ofloxacin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Available at: [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (2013). Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. (1987). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Acute and Subchronic Toxicity Studies of the New Quinolone Antibacterial Agent Irloxacin in Rodents. (1999). Arzneimittelforschung. Available at: [Link]

  • Pharmacokinetics of Moxifloxacin in A 5/6th Nephrectomized Rat Model. (2007). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. (2010). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (2020). ResearchGate. Available at: [Link]

  • Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. (2016). Toxicology. Available at: [Link]

  • First Evidence of Pharmaceutical Residues in the Cerrón Grande Reservoir, El Salvador. (2024). Toxics. Available at: [Link]

  • Absorption, distribution, metabolic fate, and elimination of pefloxacin mesylate in mice, rats, dogs, monkeys, and humans. (1984). Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of N-methylamino fluoroquinolones

This guide details the Structure-Activity Relationship (SAR) of N-methylamino fluoroquinolones , specifically focusing on the critical C-7 substituent modifications that define this subclass (e.g., Pefloxacin, Ofloxacin,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of N-methylamino fluoroquinolones , specifically focusing on the critical C-7 substituent modifications that define this subclass (e.g., Pefloxacin, Ofloxacin, Levofloxacin).

Executive Summary

The incorporation of N-methylamino motifs—most notably the 4-methylpiperazin-1-yl group—at the C-7 position of the fluoroquinolone (FQ) scaffold represents a pivotal optimization strategy in medicinal chemistry. While the C-6 fluorine atom is essential for DNA gyrase inhibition and cell penetration, the C-7 substituent dictates the antibacterial spectrum, oral bioavailability, and safety profile .

This guide analyzes the transition from unsubstituted piperazines (e.g., Norfloxacin, Ciprofloxacin) to N-methylated analogs (e.g., Pefloxacin, Levofloxacin), demonstrating how a single methyl group enhances lipophilicity and reduces CYP450-mediated drug interactions, albeit with nuanced effects on Gram-negative potency.

The Molecular Scaffold & Mechanistic Basis

The fluoroquinolone pharmacophore relies on the 4-quinolone-3-carboxylic acid nucleus. The N-methylamino modification primarily targets the C-7 position .

The "Methyl Effect" on Physicochemical Properties

The N-methylation of the distal nitrogen on the C-7 piperazine ring (transforming a secondary amine to a tertiary amine) fundamentally alters the molecule's solvation shell.

  • Lipophilicity (

    
    ):  N-methylation increases lipophilicity. For example, Pefloxacin  (N-methylated) is more lipophilic than Norfloxacin  (unsubstituted). This enhances passive diffusion across the lipid bilayer of eukaryotic cells, resulting in higher tissue penetration and longer serum half-life (
    
    
    
    ).
  • Zwitterionic Character: FQs exist as zwitterions at physiological pH. The N-methyl group alters the

    
     of the distal amine, subtly affecting the isoelectric point and solubility profile, often improving oral bioavailability.
    
Mechanism of Action: Target Binding

FQs inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • Gram-Negative Efficacy: The C-7 piperazine ring projects into the enzyme-DNA interface. While the unsubstituted piperazine (Ciprofloxacin) offers optimal steric fit for Gram-negative gyrase, the N-methyl group (Pefloxacin) introduces minor steric bulk that can slightly reduce potency against P. aeruginosa but maintains efficacy against E. coli.

  • Gram-Positive Efficacy: The increased lipophilicity of N-methyl derivatives often correlates with improved activity against Gram-positive organisms (e.g., S. aureus) by facilitating penetration through the thicker peptidoglycan layer.

Detailed SAR Analysis

Pharmacokinetics & Metabolism

The most distinct advantage of N-methylamino FQs is their pharmacokinetic (PK) profile.

FeatureUnsubstituted (e.g., Norfloxacin/Cipro)N-Methylated (e.g., Pefloxacin/Ofloxacin)Mechanistic Rationale
Oral Bioavailability Moderate (30-70%)High (>90%)Increased lipophilicity improves GI absorption.
Half-life (

)
Short (3-4 hrs)Long (8-12 hrs)Reduced renal clearance; higher volume of distribution.
Metabolism Minimal hepatic metabolismN-demethylationThe N-methyl group is a metabolic handle, slowly converted to the active nor-metabolite.
Toxicology & Drug Interactions (Theophylline)

A critical safety differentiator is the interaction with Cytochrome P450 1A2 (CYP1A2) .

  • The Problem: Unsubstituted piperazinyl FQs (Ciprofloxacin, Enoxacin) bind tightly to the heme iron of CYP1A2 via the unhindered distal nitrogen, inhibiting the metabolism of methylxanthines (Theophylline, Caffeine). This leads to toxic accumulation of Theophylline.

  • The Solution: N-methylation sterically hinders this binding. Consequently, Pefloxacin and Levofloxacin exhibit significantly lower liability for Theophylline interactions compared to Ciprofloxacin.

CNS Toxicity (GABA Inhibition)

FQs can inhibit GABA_A receptors, lowering the seizure threshold.

  • SAR Rule: Unsubstituted piperazines have higher affinity for the GABA receptor.

  • Optimization: The N-methyl group reduces this affinity, making N-methylated FQs generally safer regarding seizure risks, provided the C-7 ring is not further modified with bulky non-polar groups that might re-introduce affinity.

Visualization: SAR & Signaling Map

The following diagram illustrates the structural logic and biological consequences of N-methylation.

G Core Fluoroquinolone Core (C-7 Position) Sub_H Unsubstituted Piperazine (e.g., Ciprofloxacin, Norfloxacin) Core->Sub_H R = H Sub_Me N-Methyl Piperazine (e.g., Pefloxacin, Levofloxacin) Core->Sub_Me R = CH3 CYP CYP1A2 Inhibition u2193 (Reduced Theophylline Interaction) Sub_H->CYP High Affinity (Risk) GABA GABA_A Binding u2193 (Reduced Seizure Risk) Sub_H->GABA High Affinity (Risk) Lipophilicity Lipophilicity (LogP) u2191 Sub_Me->Lipophilicity Methyl Effect GramNeg Gram-Neg Potency u2193 (Slight Steric Clash) Sub_Me->GramNeg Steric Bulk Sub_Me->CYP Steric Hindrance (Safety) Sub_Me->GABA Low Affinity (Safety) Bioavail Oral Bioavailability u2191 Lipophilicity->Bioavail Passive Diffusion

Caption: Impact of C-7 N-methylation on physicochemical properties, safety, and antibacterial spectrum.

Experimental Protocol: Synthesis of N-Methylamino Derivative

Objective: Synthesis of 1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Pefloxacin Analog) via


.
Reagents & Materials
  • Substrate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid).

  • Nucleophile: N-Methylpiperazine (1-Methylpiperazine).

  • Solvent: Pyridine or Dimethyl Sulfoxide (DMSO).

  • Base: Triethylamine (optional if excess nucleophile is used).

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq (e.g., 2.81 g) of Q-Acid in 30 mL of Pyridine.

  • Nucleophile Addition: Add 3.0 eq (excess) of N-Methylpiperazine . The excess acts as both the nucleophile and the acid scavenger.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase:
    
    
    90:10:1).
  • Workup (Precipitation): Evaporate the solvent under reduced pressure. Treat the residue with 20 mL of cold water. Adjust pH to 7.0–7.2 using dilute Acetic Acid or HCl to induce precipitation of the zwitterion.

  • Purification: Filter the precipitate, wash with cold water (

    
    ) and ethanol. Recrystallize from Dimethylformamide (DMF) or Ethanol/Water to obtain pure crystals.
    
  • Validation: Verify structure via

    
     (look for N-methyl singlet 
    
    
    
    ) and MS (M+1 peak).

Synthesis Start 7-Chloro-Fluoroquinolone Precursor Reagents Add N-Methylpiperazine (3.0 eq) Solvent: Pyridine Start->Reagents Reflux Reflux @ 115°C (6-12h) Mechanism: SnAr Reagents->Reflux Workup Evaporate Solvent Adjust pH to 7.2 (Precipitation) Reflux->Workup Product Isolated N-Methylamino FQ (>90% Purity) Workup->Product

Caption: Nucleophilic aromatic substitution workflow for C-7 N-methylpiperazine introduction.

Comparative Data Table

The following table aggregates simulated and literature-derived data to highlight the "N-Methyl Shift."

ParameterNorfloxacin (Unsubstituted)Pefloxacin (N-Methylated)Clinical Implication
C-7 Substituent Piperazin-1-yl4-Methylpiperazin-1-ylStructural differentiator
LogP (Lipophilicity) -1.03-0.18N-Me improves membrane permeability.
Bioavailability (Oral) 30–40%~100%N-Me allows for reliable oral dosing.
Serum Half-life (

)
3–4 h10–12 hN-Me supports BID or QD dosing.
MIC90 (E. coli) 0.06 µg/mL0.25 µg/mLSlight loss of potency with N-Me.
MIC90 (S. aureus) 1.0 µg/mL0.5–1.0 µg/mLComparable or improved Gram+ activity.
Theophylline Interaction High (Significant Risk)Low (Clinically Manageable)N-Me improves safety profile.

References

  • Structure-Activity Relationships of the Fluoroquinolones. National Institutes of Health (NIH). [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. MDPI / PMC. [Link]

  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link]

  • Fluoroquinolones: Neurological Complications and Side Effects. NIH / PubMed Central. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]

Foundational

Amifloxacin Mesylate's Antibacterial Activity Against Pseudomonas aeruginosa: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: The Enduring Challenge of Pseudomonas aeruginosa and the Role of Fluoroquinolones Pseudomonas aeruginosa remains a formidable opportunistic pathogen, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Challenge of Pseudomonas aeruginosa and the Role of Fluoroquinolones

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, particularly in clinical settings, due to its intrinsic and acquired resistance to a wide array of antimicrobial agents.[1] This Gram-negative bacterium's adaptability, driven by a flexible genome and the ability to form resilient biofilms, poses a significant therapeutic challenge for researchers and drug development professionals.[2][3] Infections involving P. aeruginosa can lead to severe outcomes, especially in immunocompromised individuals and patients with underlying conditions such as cystic fibrosis.

Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have historically been a cornerstone in the management of P. aeruginosa infections.[4] Amifloxacin, a member of the quinolone carboxylic acid class, exhibits a broad spectrum of antibacterial activity.[5] This technical guide provides an in-depth exploration of the antibacterial activity of amifloxacin mesylate against P. aeruginosa, focusing on its mechanism of action, the molecular basis of resistance, and robust methodologies for its evaluation.

Part 1: Molecular Mechanism of Action

The bactericidal effect of amifloxacin, like other fluoroquinolones, is rooted in the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[4]

  • Inhibition of DNA Gyrase and Topoisomerase IV : In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the primary target. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Topoisomerase IV, the secondary target in P. aeruginosa, is essential for the decatenation of daughter chromosomes following replication.

  • Formation of the Quinolone-Enzyme-DNA Complex : Amifloxacin stabilizes the transient double-strand breaks created by these enzymes, forming a ternary complex. This action effectively traps the enzymes on the DNA.

  • Induction of Cell Death : The stalled replication forks and the accumulation of double-strand DNA breaks trigger the bacterial SOS response and ultimately lead to rapid, concentration-dependent cell death.[4]

The following diagram illustrates the mechanism of action of amifloxacin on a bacterial cell.

Amifloxacin_Mechanism Figure 1: Mechanism of Action of Amifloxacin cluster_Cell Pseudomonas aeruginosa Cell Amifloxacin Amifloxacin Mesylate Porin Outer Membrane Porin Amifloxacin->Porin Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Porin->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks Supercoiling Topo_IV->DNA Topo_IV->Replication Blocks Decatenation DNA->Replication Cell_Death Cell Death Replication->Cell_Death Leads to

Caption: Amifloxacin enters the bacterial cell and inhibits DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and ultimately cell death.

Part 2: Mechanisms of Resistance in Pseudomonas aeruginosa

The clinical utility of fluoroquinolones against P. aeruginosa is frequently challenged by the emergence of resistance. This resistance is typically multifactorial, arising from a combination of the following mechanisms:

  • Target-Site Mutations : Point mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism.[4][6] These mutations alter the drug-binding site, reducing the affinity of amifloxacin for its target enzymes.

  • Overexpression of Efflux Pumps : P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[6] These systems actively transport fluoroquinolones out of the cell, preventing them from reaching their intracellular targets. Upregulation of these pumps is a common cause of acquired resistance.

  • Reduced Outer Membrane Permeability : While less impactful on its own, decreased permeability of the outer membrane, often due to the loss or modification of porin channels like OprD, can contribute to resistance by limiting drug entry into the cell.[1][7]

The interplay of these resistance mechanisms is depicted in the diagram below.

Resistance_Mechanisms Figure 2: Key Resistance Mechanisms in P. aeruginosa cluster_mutations Target Modification cluster_efflux Active Efflux cluster_permeability Reduced Permeability Amifloxacin Amifloxacin Porin Porin Channel Amifloxacin->Porin Entry Target DNA Gyrase / Topo IV Reduced_Activity Reduced Antibacterial Activity Target->Reduced_Activity Inhibition of DNA Synthesis Target->Reduced_Activity Efflux Efflux Pump (e.g., MexAB-OprM) Efflux->Amifloxacin Expulsion Efflux->Reduced_Activity Porin->Target Intracellular Action Porin->Reduced_Activity Node_gyrA gyrA/parC Mutations Node_gyrA->Target Alters Binding Site Node_Efflux Upregulation of Efflux Pumps Node_Efflux->Efflux Increases Pump Expression Node_Porin Loss/Modification of Porins Node_Porin->Porin Reduces Drug Influx

Caption: Resistance to amifloxacin in P. aeruginosa is multifactorial, involving target-site mutations, increased efflux, and reduced permeability.

Part 3: In Vitro Evaluation of Antibacterial Activity

A thorough assessment of amifloxacin's activity against P. aeruginosa requires a suite of standardized in vitro assays. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][5][7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the reference standard.[2]

Experimental Rationale:

  • Medium Selection : Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria like P. aeruginosa.[9][10][11][12] Its composition is well-defined, has good batch-to-batch reproducibility, and is low in inhibitors that can interfere with certain antibiotics.[10][11] The cation (Mg²⁺ and Ca²⁺) concentration is critical as it can affect the activity of some antimicrobials against P. aeruginosa.

  • Inoculum Standardization : A standardized inoculum (1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard) is crucial for the reproducibility of MIC results.[13] A higher inoculum can lead to falsely elevated MICs.

Step-by-Step Protocol: Broth Microdilution

  • Preparation of Amifloxacin Stock Solution : Prepare a stock solution of amifloxacin mesylate in a suitable solvent (e.g., sterile deionized water or a buffer as specified by the manufacturer) at a concentration of at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates : In a 96-well microtiter plate, perform serial two-fold dilutions of the amifloxacin stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation : From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13]

  • Inoculation : Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation : Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC : The MIC is the lowest concentration of amifloxacin at which there is no visible growth (turbidity) in the wells.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Experimental Rationale: The MBC provides insight into whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For severe infections, a bactericidal agent is often preferred. This assay is a direct extension of the MIC test.

Step-by-Step Protocol:

  • Perform an MIC Test : Follow the broth microdilution protocol as described above.

  • Subculturing : After determining the MIC, take a 10-100 µL aliquot from each well showing no visible growth (at and above the MIC) and plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation : Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Determining the MBC : The MBC is the lowest concentration of amifloxacin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time at different antibiotic concentrations.[14]

Experimental Rationale: This assay offers a more detailed picture of an antibiotic's pharmacodynamics than static MIC/MBC measurements. It can reveal concentration-dependent killing and potential for bacterial regrowth. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Step-by-Step Protocol:

  • Preparation : Prepare flasks containing CAMHB with amifloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without antibiotic.

  • Inoculation : Inoculate each flask with a standardized P. aeruginosa suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling : At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[15][16]

  • Quantification : Perform serial dilutions of each aliquot and plate onto non-selective agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis : Plot the log₁₀ CFU/mL versus time for each amifloxacin concentration and the growth control.[16]

The following diagram outlines the general workflow for these in vitro assays.

In_Vitro_Workflow Figure 3: Workflow for In Vitro Antibacterial Activity Assessment Start P. aeruginosa Isolate MIC_Test Broth Microdilution MIC Assay Start->MIC_Test Time_Kill Time-Kill Curve Assay Start->Time_Kill MBC_Test MBC Determination MIC_Test->MBC_Test Subculture from clear wells MIC_Result Determine MIC Value MIC_Test->MIC_Result MBC_Result Determine MBC Value MBC_Test->MBC_Result TK_Result Plot Log10 CFU/mL vs. Time Time_Kill->TK_Result MIC_Result->Time_Kill Inform concentrations (e.g., 1x, 2x, 4x MIC)

Caption: A sequential workflow for determining the MIC, MBC, and time-kill kinetics of amifloxacin against P. aeruginosa.

Part 4: Data Interpretation and Representative Findings

MIC and MBC Data

The activity of amifloxacin can be compared to other fluoroquinolones and anti-pseudomonal agents. While recent comprehensive data is limited, historical studies provide a baseline.

Table 1: Representative In Vitro Activity of Amifloxacin and Comparators against P. aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
Amifloxacin 41 - 16[17],[18]
Ciprofloxacin≤10.25 - >128[6]
Levofloxacin20.5 - >128[6]

Note: Data is compiled from historical studies and may not reflect current resistance patterns. MIC₅₀ is the concentration that inhibits 50% of isolates.

An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity. For amifloxacin, studies have shown that the MICs and MBCs are similar, suggesting a bactericidal effect against susceptible P. aeruginosa isolates.[18]

Investigating the Role of Efflux Pumps

To determine if efflux is a significant resistance mechanism in a given P. aeruginosa isolate, MICs can be determined in the presence and absence of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).

Experimental Rationale: EPIs competitively or non-competitively inhibit the function of MDR efflux pumps. A significant reduction in the MIC of amifloxacin in the presence of an EPI suggests that efflux is a key component of the resistance phenotype.

Step-by-Step Protocol: Checkerboard Assay with an EPI

  • Perform a standard broth microdilution assay as described in section 3.1.

  • Simultaneously, perform a parallel assay where a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) is added to all wells containing amifloxacin and the growth control.

  • Compare MICs : A ≥4-fold decrease in the amifloxacin MIC in the presence of the EPI is considered a strong indication of efflux pump activity.

Conclusion

Amifloxacin mesylate demonstrates potent in vitro bactericidal activity against Pseudomonas aeruginosa by targeting DNA gyrase and topoisomerase IV. However, its clinical efficacy can be compromised by the emergence of resistance, primarily through target-site mutations and the overexpression of efflux pumps. The standardized methodologies detailed in this guide, including MIC/MBC determination and time-kill curve analysis, provide a robust framework for researchers and drug development professionals to accurately evaluate the anti-pseudomonal activity of amifloxacin and other novel compounds. A thorough understanding of these techniques and the underlying resistance mechanisms is paramount for the continued development of effective therapies against this challenging pathogen.

References

  • Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs. (2022). PMC. Retrieved from [Link]

  • Resistance mechanisms of Pseudomonas aeruginosa to fluoroquinolones. (n.d.). Veterinarski Glasnik. Retrieved from [Link]

  • Mechanisms of Pseudomonas aeruginosa Resilience Against Antibiotic Treatment and Outlooks of Emerging Treatment Strategies. (2024). PMC. Retrieved from [Link]

  • In vitro comparison of amifloxacin and six other antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa. (n.d.). PMC. Retrieved from [Link]

  • Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. (n.d.). PMC. Retrieved from [Link]

  • Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]

  • Pseudomonas aeruginosa PAO1 In Vitro Time–Kill Kinetics Using Single Phages and Phage Formulations—Modulating Death, Adaptation, and Resistance. (2021). MDPI. Retrieved from [Link]

  • Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections. (2023). Hellenic Archives of Oral & Maxillofacial Surgery. Retrieved from [Link]

  • In vitro MIC and MBC of levofloxacin against Pseudomonas aeruginosa pus isolates. (n.d.). ResearchGate. Retrieved from [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Molecular Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis. (2022). PMC. Retrieved from [Link]

  • Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. (n.d.). PMC. Retrieved from [Link]

  • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved from [Link]

  • Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022). Microbiology Info. Retrieved from [Link]

  • Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. (2017). ResearchGate. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. (2020). PMC. Retrieved from [Link]

  • AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. (2023). American Society for Microbiology. Retrieved from [Link]

  • Evaluation of EUCAST rapid antimicrobial susceptibility test directly from positive blood culture for Pseudomonas aeruginosa. (2024). PubMed. Retrieved from [Link]

  • Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. (n.d.). PMC. Retrieved from [Link]

  • 2019 Fluoroquinolone Breakpoints Revised for Enterobacteriaceae and Pseudomonas aeruginosa. (2019). Contagion Live. Retrieved from [Link]

  • Twenty-four-hour Area Under the Concentration-Time curve/MIC Ratio as a Generic Predictor of Fluoroquinolone Antimicrobial Effect by Using Three Strains of Pseudomonas Aeruginosa and an in Vitro Pharmacodynamic Model. (n.d.). PubMed. Retrieved from [Link]

  • Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. (2022). Microbe Online. Retrieved from [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. (n.d.). MDPI. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • CRITERION Mueller Hinton Broth - for antimicrobial susceptibility testing. (n.d.). Hardy Diagnostics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Preparing Amifloxacin Mesylate Stock Solution

Abstract This guide provides a standardized protocol for the preparation of Amifloxacin Mesylate stock solutions in water. Amifloxacin is a fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized protocol for the preparation of Amifloxacin Mesylate stock solutions in water. Amifloxacin is a fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV. While the free base exhibits poor aqueous solubility, the mesylate salt (methanesulfonate) is engineered for enhanced hydrophilicity. This protocol addresses critical handling requirements—specifically light sensitivity , hygroscopicity , and stoichiometric correction —to ensure maximum potency and reproducibility in biological assays.

Material Specifications
ComponentSpecificationPurpose
Compound Amifloxacin Mesylate (CAS: 88036-80-0)Active Pharmaceutical Ingredient (API)
Purity

98% (HPLC)
Ensure assay reliability
Solvent Ultrapure Water (Type I, 18.2 M


cm)
Dissolution medium (nuclease/endotoxin-free)
Filtration 0.22

m PES or PVDF Syringe Filter
Sterilization without significant drug adsorption
Storage Amber Polypropylene Microtubes (1.5 mL)Protection from UV/visible light degradation
Critical Properties & Handling
3.1 Stoichiometry (The "Salt Correction")

Researchers often overlook the molecular weight difference between the free base and the salt form, leading to under-dosing. You must account for the methanesulfonic acid moiety.[1]

  • Amifloxacin (Free Base): MW

    
     334.35  g/mol [2]
    
  • Amifloxacin Mesylate (Salt): MW

    
     430.49  g/mol 
    
  • Correction Factor:

    
    
    

Rule of Thumb: To achieve a concentration of


 mg/mL of active Amifloxacin, you must weigh 

mg of the Mesylate salt.
3.2 Stability Profile
  • Photosensitivity: Fluoroquinolones undergo rapid photodegradation (decarboxylation/oxidation) upon exposure to UV and ambient light. Always handle in low-light conditions and use amber vessels.

  • Hygroscopicity: Mesylate salts can absorb atmospheric moisture. Equilibrate the vial to room temperature before opening to prevent condensation, which alters the effective mass.

Preparation Protocol (10 mM Stock)

This protocol describes the preparation of 10 mL of a 10 mM stock solution.

Step 1: Calculations

Target Concentration: 10 mM (10 mmol/L) Volume: 10 mL (0.01 L) Required Moles:



Required Mass (Mesylate): 

(43.05 mg )[2][1][3][4][5]
Step 2: Weighing & Dissolution [6][7]
  • Equilibrate: Allow the product vial to warm to room temperature (approx. 15 mins) to prevent moisture intake.

  • Weigh: Accurately weigh 43.05 mg of Amifloxacin Mesylate into a sterile, amber 15 mL conical tube.

    • Note: Use an antistatic gun if the powder is static-prone.

  • Solvent Addition: Add 8.0 mL of Ultrapure Water.

    • Why not 10 mL immediately? Adding slightly less volume first allows for volume adjustment after dissolution if using a volumetric flask, though for general biological stocks, adding the full 10 mL directly to the tube is acceptable if

      
      1% accuracy is tolerated. For this protocol, we assume direct addition for simplicity in a sterile hood.
      
  • Mixing: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.

Step 3: Sterilization [4]
  • Pre-wet a 0.22

    
    m PES syringe filter  with 0.5 mL of pure water (discard the flow-through). This minimizes drug binding to the dry membrane.
    
  • Pass the Amifloxacin solution through the filter into a new sterile amber tube.

Step 4: Aliquoting & Storage
  • Divide the stock into 500

    
    L aliquots  in sterile amber microtubes.
    
    • Why? This prevents freeze-thaw cycles. Each cycle can cause micro-precipitation and hydrolysis.

  • Label: "Amifloxacin Mesylate 10 mM (aq) [Date] [Initials]".

  • Store: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Data & Reference Tables
Table 1: Quick Preparation Guide (for 1 mL final volume)
Target Concentration (Free Base Equivalent)Mass of Amifloxacin Mesylate RequiredSolvent (Water)Solubility Status
1 mM 0.43 mg1.0 mLHigh Solubility
10 mM 4.30 mg1.0 mLSoluble (Standard Stock)
50 mM 21.52 mg1.0 mLBorderline (May require sonication)
Visual Workflows
Figure 1: Preparation Logic Flow

G Start Start: Amifloxacin Mesylate Powder Calc Calculate Mass (Apply 1.29x Salt Correction) Start->Calc Weigh Weigh into Amber Tube (Protect from Light) Calc->Weigh Dissolve Add Ultrapure Water & Vortex Weigh->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Sonicate Sonicate (RT, 5 mins) Check->Sonicate No (Precipitate) Filter Syringe Filter (0.22 µm PES) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Caption: Step-by-step workflow for preparing a sterile, stable Amifloxacin Mesylate stock solution.

Figure 2: Storage & Stability Decision Tree

G Stock Prepared Stock (10 mM) Usage Intended Usage Time Stock->Usage Fridge Store at 4°C (Max 2 Weeks) Usage->Fridge Immediate (<2 weeks) Freezer Store at -20°C (Max 6 Months) Usage->Freezer Routine Use DeepFreeze Store at -80°C (> 6 Months) Usage->DeepFreeze Long Term Thaw Thaw at RT (Do not heat) Freezer->Thaw Before Use DeepFreeze->Thaw

Caption: Decision matrix for optimal storage conditions based on experimental timeline.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 163301, Amifloxacin Mesylate. Retrieved from [Link][1]

  • Appelbaum, P. C. (1995).Quinolone activity against anaerobes. Drugs, 49(2), 76-80. (Validates fluoroquinolone mechanism and salt usage).

Sources

Application

Determining the Minimum Inhibitory Concentration (MIC) of Amifloxacin Mesylate: An Application and Protocol Guide

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the determination of the Minimum Inhibitory Concentration (MIC) for Amifloxacin mesylate. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the determination of the Minimum Inhibitory Concentration (MIC) for Amifloxacin mesylate. This document is designed to offer both the procedural "how" and the scientific "why," ensuring robust and reproducible results grounded in established principles of antimicrobial susceptibility testing.

Introduction: The Significance of MIC in Antimicrobial Drug Development

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental quantitative measure of an antibiotic's in vitro activity and serves as a cornerstone in the evaluation of new antimicrobial agents, guiding preclinical development and informing clinical breakpoints.[1][2] For Amifloxacin mesylate, a synthetic fluoroquinolone antibiotic, accurate MIC determination is critical for defining its spectrum of activity, monitoring for the emergence of resistance, and establishing its potential therapeutic utility.

Amifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5] These enzymes are essential for DNA replication, transcription, and repair.[4] By stabilizing the enzyme-DNA complex, Amifloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3] Understanding the precise concentration at which this inhibition occurs for various bacterial species is paramount.

This guide will detail the standardized methods for MIC determination as outlined by leading international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with a specific focus on their application to Amifloxacin mesylate.[6][7]

Foundational Principles and Causality in Experimental Design

The choice of methodology for MIC determination is dictated by the need for accuracy, reproducibility, and clinical relevance. The two most widely accepted reference methods are broth microdilution and agar dilution.[6][8] The underlying principle for both is to expose a standardized bacterial inoculum to a range of antibiotic concentrations to identify the lowest concentration that inhibits growth.[9]

Broth Microdilution vs. Agar Dilution: A Comparative Rationale
  • Broth Microdilution: This method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[2] Its primary advantages include the ability to test multiple antibiotics against a single organism simultaneously, conservation of reagents, and the potential for automation.

  • Agar Dilution: In this technique, the antimicrobial agent is incorporated directly into molten agar at various concentrations, which are then poured into petri dishes.[10][11] While more laborious, agar dilution is often considered the gold standard for certain fastidious organisms and allows for the testing of multiple bacterial isolates against a single antibiotic on one plate.[10]

The selection between these methods may depend on the specific research question, the number of isolates to be tested, and laboratory workflow. For the purposes of this guide, protocols for both will be provided.

Essential Materials and Reagents

A successful MIC determination relies on the quality and standardization of all materials.

Component Specification Rationale
Amifloxacin Mesylate Analytical grade powder with known potency (µg/mg)Purity and known potency are essential for accurate stock solution preparation.[1]
Bacterial Strains Test isolates and Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)QC strains with known MIC ranges are crucial for validating the accuracy and reproducibility of the assay.[12][13]
Growth Media Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)These are the internationally recognized standard media for susceptibility testing of non-fastidious aerobic bacteria, ensuring consistency across different laboratories. Cation adjustment (with Ca²⁺ and Mg²⁺) is critical for the activity of some antimicrobial agents.
Solvents Dimethyl sulfoxide (DMSO) or sterile deionized waterThe choice of solvent depends on the solubility of the antibiotic. Amifloxacin mesylate is soluble in DMSO.[14] The solvent must be non-toxic to the bacteria at the final concentration used.[15]
Equipment Calibrated pipettes, sterile 96-well microtiter plates, incubator (35°C ± 2°C), McFarland standards (0.5), spectrophotometer/densitometerPrecise measurements and controlled environmental conditions are fundamental to the standardization of the assay.[2]

Experimental Protocols: A Step-by-Step Guide

Preparation of Amifloxacin Mesylate Stock Solution

The initial preparation of a concentrated stock solution is a critical step where errors can significantly impact the final results.

Causality: The potency of the antibiotic powder must be accounted for to prepare a stock solution with an accurate concentration of the active drug.[1]

Formula for Stock Solution Preparation:

Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)

Protocol:

  • Determine Potency: Obtain the potency of the Amifloxacin mesylate powder from the manufacturer's certificate of analysis.

  • Calculate Weight: Using the formula above, calculate the precise weight of Amifloxacin mesylate powder needed to prepare a stock solution (e.g., 1280 µg/mL).

  • Dissolution: Aseptically weigh the calculated amount of powder and dissolve it in the appropriate solvent (e.g., DMSO).[14] Ensure complete dissolution.

  • Sterilization: If the solvent is not sterile, the stock solution may be filter-sterilized using a 0.22 µm syringe filter, ensuring the filter material does not bind the antibiotic.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or lower for long-term stability.[14] Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines.[6]

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Amifloxacin Stock Solution SerialDilution Prepare Serial Dilutions in 96-well Plate Stock->SerialDilution Add to first well Media CAMHB Media->SerialDilution Fill wells Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Add to all wells SerialDilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read Read Plate for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution MIC Determination.

Step-by-Step Protocol:

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the positive control (no antibiotic), and well 12 as the negative control (no bacteria).

  • Serial Dilution:

    • Add 100 µL of the working Amifloxacin solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] This can be verified using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[2]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[11]

  • Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of Amifloxacin mesylate at which there is no visible growth.[9]

Agar Dilution Method

This protocol is based on the CLSI M07 guidelines.[8]

Workflow Diagram:

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Amifloxacin Working Solutions Mix Add Antibiotic to Agar Stock->Mix Agar Molten MHA Agar->Mix Inoculum Standardized Inocula Spot Spot Inoculate Plates Inoculum->Spot Pour Pour Plates Mix->Pour Pour->Spot Incubate Incubate at 35°C for 16-20 hours Spot->Incubate Read Examine Plates for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Agar Dilution MIC Determination.

Step-by-Step Protocol:

  • Antibiotic-Agar Plate Preparation:

    • Prepare a series of Amifloxacin mesylate working solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.[2]

    • For each concentration, add 2 mL of the 10x antibiotic solution to 18 mL of molten agar, mix thoroughly by inverting the tube, and pour into a sterile petri dish.[10]

    • Also prepare a growth control plate containing no antibiotic.

    • Allow the plates to solidify at room temperature.

  • Inoculum Preparation: Prepare standardized inocula for each test and QC strain as described in the broth microdilution method, but the final dilution should result in approximately 10⁴ CFU per spot.[11]

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate 1-10 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest antibiotic concentration.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Reading Results: The MIC is the lowest concentration of Amifloxacin mesylate that completely inhibits visible growth on the agar surface.[10] A faint haze or a single colony at the inoculation spot is disregarded.

Data Interpretation and Quality Control

Determining the MIC Value

The MIC is read as the lowest concentration of the antibiotic that shows no visible growth.[17] For broth microdilution, this is the first clear well. For agar dilution, it is the first plate with no visible colonies.

The Role of Quality Control

Running QC strains in parallel with clinical isolates is a mandatory step to ensure the validity of the results.[12][13] The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[18][19]

Table of Expected QC Ranges (Example):

Quality Control StrainCLSI M100 Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922[Range to be sourced from current CLSI M100 document]
Staphylococcus aureus ATCC® 29213[Range to be sourced from current CLSI M100 document]
Pseudomonas aeruginosa ATCC® 27853[Range to be sourced from current CLSI M100 document]
(Note: These ranges are illustrative. Users must refer to the most current CLSI M100 document for the official QC ranges for Amifloxacin.)[18]

If QC results are out of the acceptable range, the test results for the clinical isolates are considered invalid, and troubleshooting is required.[20]

Interpretation of Results: S, I, and R

The determined MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to clinical breakpoints established by bodies like the CLSI and EUCAST.[2][21][22]

  • Susceptible (S): Indicates that the organism is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used.[21]

  • Intermediate (I): Includes isolates with MICs that approach the level of achievable blood and tissue concentrations and for which response rates may be lower than for susceptible isolates.[21]

  • Resistant (R): Implies that the organism is not likely to be inhibited by the concentrations of the antimicrobial agent achieved with the normal dosage schedules.[21]

It is crucial to consult the latest CLSI M100 or EUCAST breakpoint tables for the specific organism being tested, as breakpoints can vary.[18][21]

Conclusion

The accurate determination of the MIC for Amifloxacin mesylate is a foundational step in its preclinical and clinical evaluation. Adherence to standardized protocols from authoritative bodies like CLSI and EUCAST is paramount for generating reliable and comparable data.[6][7] By understanding the principles behind each step, from stock solution preparation to the final interpretation of results, researchers can ensure the scientific integrity of their findings and contribute valuable knowledge to the field of antimicrobial drug development.

References

  • Benchchem. (n.d.). Amifloxacin: A Comprehensive Review of its Antibacterial Spectrum.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pefloxacin Mesilate?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemifloxacin Mesylate?
  • National Center for Biotechnology Information. (n.d.). Amifloxacin. PubChem.
  • Venezia, R. A., Prymas, L. A., Shayegani, A., & Yocum, D. M. (1989). In vitro activities of amifloxacin and two of its metabolites. Antimicrobial Agents and Chemotherapy, 33(5), 762–766.
  • Chin, N. X., & Neu, H. C. (1984). Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. Antimicrobial Agents and Chemotherapy, 26(3), 331–336.
  • Wroblewska, M. M., & Wolska, K. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964.
  • The Antimicrobial Resistance Channel. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube.
  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • EUCAST. (2021, December 1). Clinical Breakpoint Tables.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amifloxacin.
  • CLSI. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Wikipedia. (n.d.). Amifloxacin.
  • National Center for Biotechnology Information. (n.d.). Amifloxacin Mesylate. PubChem.
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (11), e631.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Kim, Y. R., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(3), 221–227.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • EUCAST. (n.d.). EUCAST - Home.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16.
  • Clinical and Laboratory Standards Institute. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. PMC.
  • MedKoo Biosciences. (n.d.). Amifloxacin.
  • EUCAST. (2025, August 9). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3684–3687.
  • World Health Organization. (n.d.). Quality Control of Anti Microbial Susceptibility Test.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Khan, D. D., et al. (2019). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology, 1946, 163–173.
  • Cayman Chemical. (2022, December 16). Moxifloxacin (hydrochloride) Product Information.
  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • ResearchGate. (n.d.). MICs determined via the CLSI broth microdilution method [Download Table].
  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains.
  • EUCAST. (n.d.). Guidance Documents.
  • Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods.
  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.

Sources

Method

Application Note: HPLC Method Development for Amifloxacin Mesylate in Plasma

Abstract This guide details a robust, validated HPLC-UV method for the quantification of Amifloxacin, a fluoroquinolone antibiotic, in human plasma. While Amifloxacin is administered as the mesylate salt (CAS 88036-80-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, validated HPLC-UV method for the quantification of Amifloxacin, a fluoroquinolone antibiotic, in human plasma. While Amifloxacin is administered as the mesylate salt (CAS 88036-80-0), this protocol focuses on the detection of the active moiety, Amifloxacin free base, in biological matrices. The method utilizes a reversed-phase C18 stationary phase with a strictly controlled acidic mobile phase to suppress zwitterionic tailing—a common challenge with quinolones. We compare two sample preparation techniques: Protein Precipitation (PPT) for high-throughput screening and Liquid-Liquid Extraction (LLE) for high-sensitivity pharmacokinetic (PK) profiling.[1]

Introduction & Method Strategy

The Analyte: Physicochemical Basis

Amifloxacin is a synthetic fluoroquinolone. In plasma, the mesylate salt dissociates; therefore, quantitative analysis targets the parent molecule.

  • Chemical Nature: Zwitterionic (contains both a basic piperazinyl amine and an acidic carboxylic acid group).

  • Challenge: At neutral pH, fluoroquinolones exist as zwitterions, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica column.

  • Solution: We employ Acidic Suppression . By adjusting the mobile phase pH to ~3.0 (below the pKa of the carboxylic acid and keeping the amine protonated), we force the molecule into a single cationic state. This minimizes secondary interactions and sharpens peak shape.

Detection Mode Selection

While Fluorescence Detection (FLD) offers higher sensitivity for fluoroquinolones (Ex 280nm / Em 450nm), UV Detection at 278–295 nm is selected here for its robustness, wider linear dynamic range, and universality in QC labs.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, Autosampler, DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil BDS C18.

    • Why: End-capped columns are mandatory to prevent silanol activity.[1]

  • Reagents: Amifloxacin Mesylate standard, Methanol (HPLC grade), Acetonitrile (HPLC grade), Orthophosphoric acid (85%), Triethylamine (TEA - optional silanol blocker), Water (Milli-Q).[1]

  • Internal Standard (IS): Ciprofloxacin or Enrofloxacin (Structural analogs) are preferred.[1] Tinidazole is a viable alternative if resolution is difficult.

Preparation of Solutions

Critical Note on Salt Correction: Amifloxacin Mesylate MW ≈ 429.4 g/mol . Amifloxacin Free Base MW ≈ 334.3 g/mol . Conversion Factor:


.[1]
  • Stock Solution (1.0 mg/mL): Dissolve 12.85 mg of Amifloxacin Mesylate in 10 mL of Methanol. Store at -20°C.

  • Working Standard: Dilute Stock with Mobile Phase to ranges of 0.05 – 10 µg/mL.

  • Internal Standard Solution: Prepare Ciprofloxacin at 10 µg/mL in Methanol.

Sample Preparation: The "Dual-Path" Approach
Path A: Protein Precipitation (PPT) - For Rapid Screening
  • Aliquot 200 µL plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL Internal Standard.

  • Add 600 µL cold Acetonitrile (1:3 ratio ensures >98% protein removal).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute residue in 200 µL Mobile Phase.

Path B: Liquid-Liquid Extraction (LLE) - For High Sensitivity (Recommended)

Based on historical success with Amifloxacin (See Ref 1), LLE provides cleaner baselines.[1]

  • Aliquot 200 µL plasma. Add IS.

  • Add 200 µL 0.1 M Phosphate Buffer (pH 7.4) to stabilize pH.

  • Add 3 mL Chloroform or Dichloromethane (DCM).

  • Shake mechanically for 10 minutes. Centrifuge to separate phases.

  • Transfer the lower organic layer to a clean tube.

  • Evaporate to dryness. Reconstitute in 200 µL Mobile Phase.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Phosphate Buffer (25mM, pH 3.0) : Acetonitrile (82:18 v/v)Low pH suppresses ionization; ACN controls elution strength.[1]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure for 5µm columns.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 20 - 50 µLHigher volume compensates for UV sensitivity limits.[1]
Detection UV @ 278 nm (Ref) or 295 nmMax absorption for quinolone core.[1]
Run Time ~10 - 12 minutesAmifloxacin typically elutes at 4-6 mins; IS at 6-8 mins.[1]

Visualizing the Workflow

Diagram 1: Analytical Workflow

G Sample Plasma Sample (Spiked with IS) Prep Sample Prep (PPT or LLE) Sample->Prep Extraction Separation HPLC Separation (C18, pH 3.0) Prep->Separation Injection Detection UV Detection (278 nm) Separation->Detection Elution Analysis Data Analysis (Peak Area Ratio) Detection->Analysis Integration

Caption: Figure 1: End-to-end analytical workflow for Amifloxacin determination in plasma.

Diagram 2: Method Optimization Decision Tree

DecisionTree Start Initial Injection CheckShape Check Peak Shape Start->CheckShape Tailing Peak Tailing > 1.5? CheckShape->Tailing Retention Retention < 2 min? Tailing->Retention No Action1 Decrease pH to 2.8 or Add 0.1% TEA Tailing->Action1 Yes Action2 Decrease Organic % (e.g., 18% -> 15%) Retention->Action2 Yes Action3 Proceed to Validation Retention->Action3 No

Caption: Figure 2: Troubleshooting logic for optimizing fluoroquinolone chromatography.

Method Validation (Self-Validating Systems)[1]

To ensure Scientific Integrity , the method must pass these criteria (based on FDA Bioanalytical Guidelines):

  • Selectivity: Inject blank plasma. Requirement: No interference peaks at the retention time of Amifloxacin or IS.

  • Linearity: Construct a 6-point calibration curve (0.05 – 10 µg/mL). Requirement:

    
    .[2][3][4]
    
  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate. Requirement: CV < 15%.

  • Recovery: Compare peak area of extracted samples vs. unextracted standards. Target: >85% for LLE.

References

  • Awni, W. M., & Clarkson, J. (1986). Analysis of amifloxacin in plasma and urine by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 30(6), 963–964.

  • Sultana, N., et al. (2011). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones in physiological fluids.[3] Journal of the Chilean Chemical Society.

  • PubChem. Amifloxacin Compound Summary. National Library of Medicine.

  • Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Acceptance of Linearity. InTechOpen.

Sources

Application

Application Notes and Protocols for Determining the In Vivo Dosing Regimen of Amifloxacin Mesylate in Rat Infection Models

Introduction: A Strategic Approach to Preclinical Dosing of Amifloxacin Mesylate Amifloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Preclinical Dosing of Amifloxacin Mesylate

Amifloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its therapeutic potential in treating various infections is significant; however, translating in vitro activity into in vivo efficacy necessitates a meticulously designed dosing regimen. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish an effective in vivo dosing regimen for amifloxacin mesylate in rat infection models. By integrating principles of pharmacokinetics (PK) and pharmacodynamics (PD), this guide provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to preclinical drug development.

Amifloxacin, like other fluoroquinolones, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1] The efficacy of fluoroquinolones is not merely dependent on achieving a certain concentration in the body, but rather on the relationship between the drug's concentration profile over time and the minimum inhibitory concentration (MIC) of the target pathogen.[2] This relationship is best described by pharmacokinetic/pharmacodynamic (PK/PD) indices.

The Cornerstone of Fluoroquinolone Efficacy: Understanding PK/PD Indices

For fluoroquinolones, the primary PK/PD index that correlates with bacteriological efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC/MIC).[1][2] A secondary index that can be important is the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).

  • fAUC/MIC: This index represents the total drug exposure over a 24-hour period relative to the susceptibility of the infecting organism. For Gram-negative bacteria, a target fAUC/MIC ratio of ≥100 is generally associated with optimal bactericidal activity and clinical efficacy for fluoroquinolones.[3]

  • fCmax/MIC: This index reflects the peak drug concentration achieved relative to the MIC. While fAUC/MIC is the primary driver of efficacy, a sufficiently high fCmax/MIC (typically >10) can be important to prevent the emergence of resistance.[4]

The following diagram illustrates the interplay between pharmacokinetic parameters and the MIC in determining the key PK/PD indices for fluoroquinolones.

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Indices PK/PD Indices PK_Parameters Dose, Absorption, Distribution, Metabolism, Excretion AUC Area Under the Curve (AUC) PK_Parameters->AUC determine Cmax Peak Concentration (Cmax) PK_Parameters->Cmax determine AUC_MIC fAUC / MIC AUC->AUC_MIC Cmax_MIC fCmax / MIC Cmax->Cmax_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->AUC_MIC MIC->Cmax_MIC Efficacy Efficacy AUC_MIC->Efficacy Predicts Efficacy Resistance_Suppression Resistance_Suppression Cmax_MIC->Resistance_Suppression Suppresses Resistance

Caption: Relationship between PK/PD parameters for fluoroquinolones.

Pre-Study Considerations: Laying the Groundwork for Success

Before embarking on in vivo studies, several key pieces of information must be gathered:

  • Amifloxacin Mesylate Formulation: A well-characterized and stable formulation is critical for accurate dosing. Amifloxacin mesylate can be formulated in sterile water for oral gavage or intravenous administration.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of amifloxacin against the specific bacterial strain(s) to be used in the infection model must be accurately determined using standardized methods such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preliminary Pharmacokinetic Data: Understanding the pharmacokinetic profile of amifloxacin in rats is essential for initial dose selection. Limited studies have shown that after a 20 mg/kg oral dose of amifloxacin mesylate in Sprague-Dawley rats, peak blood radioactivity was observed at 0.5 hours.[5] Following intravenous administration, the apparent terminal elimination half-life of intact amifloxacin in plasma was 2.3 hours.[5]

Experimental Protocols: A Step-by-Step Guide to Rat Infection Models

The choice of infection model is dictated by the clinical indication being investigated. The neutropenic thigh infection model is a standardized and highly reproducible model for assessing the efficacy of antimicrobials against localized soft tissue infections. The pneumonia and sepsis models represent more systemic and severe infections.

Protocol 1: Neutropenic Rat Thigh Infection Model

This model is invaluable for determining the PK/PD drivers of efficacy and for dose-ranging studies.

Workflow for the Neutropenic Rat Thigh Infection Model

Caption: Workflow of the neutropenic rat thigh infection model.

Detailed Methodology:

  • Animal Model: Use male or female Wistar or Sprague-Dawley rats (200-250 g).

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This regimen will induce profound neutropenia, making the rats more susceptible to bacterial infection.

  • Bacterial Strains and Inoculum Preparation:

    • Use clinically relevant Gram-negative strains such as Pseudomonas aeruginosa (e.g., ATCC 27853) or Escherichia coli (e.g., ATCC 25922).

    • Culture the bacteria overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10^7 colony-forming units (CFU)/mL. The exact concentration should be confirmed by plating serial dilutions.

  • Infection Procedure:

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

  • Amifloxacin Mesylate Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer amifloxacin mesylate via the desired route (e.g., oral gavage, intravenous infusion, or subcutaneous injection).

    • Establish multiple dose groups to cover a range of exposures. For example, based on available data for other fluoroquinolones, doses ranging from 10 to 100 mg/kg could be explored.[1]

    • A vehicle control group (receiving the formulation vehicle without the drug) and an untreated control group are essential.

  • Endpoint and Bacterial Load Determination:

    • At 24 hours after the initiation of treatment, humanely euthanize the rats.

    • Aseptically dissect the thigh muscle(s).

    • Weigh the tissue and homogenize it in a known volume of sterile saline or PBS.

    • Plate serial dilutions of the homogenate onto appropriate agar plates and incubate overnight at 37°C.

    • Count the colonies to determine the number of CFU per gram of thigh tissue.

  • Pharmacokinetic Sampling (Satellite Groups):

    • To correlate drug exposure with efficacy, include satellite groups of infected rats for pharmacokinetic analysis at each dose level.

    • Collect blood samples at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of amifloxacin using a validated analytical method (e.g., LC-MS/MS).

Protocol 2: Rat Pneumonia Model

This model is relevant for assessing the efficacy of amifloxacin in treating respiratory tract infections.

Detailed Methodology:

  • Animal Model and Anesthesia: Use immunocompetent Wistar or Sprague-Dawley rats. Anesthetize the animals to allow for non-surgical intratracheal intubation.

  • Inoculum Preparation:

    • Use a relevant respiratory pathogen such as Klebsiella pneumoniae or Streptococcus pneumoniae.

    • Prepare a bacterial suspension in a solution containing agar to create a semi-solid inoculum. This helps to localize the infection in the lungs.

  • Intratracheal Inoculation:

    • Under anesthesia, visualize the trachea and gently insert a catheter.

    • Instill a small volume (e.g., 50-100 µL) of the agar-based bacterial suspension into the lungs.

  • Treatment and Evaluation:

    • Initiate amifloxacin mesylate treatment at a clinically relevant time point (e.g., 4-6 hours post-infection).

    • Administer the drug for a defined period (e.g., 2-3 days).

    • At the end of the treatment period, euthanize the rats and aseptically remove the lungs.

    • Homogenize the lung tissue and determine the bacterial load (CFU/g of lung tissue) as described in the thigh infection model.

Protocol 3: Rat Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical scenario.

Detailed Methodology:

  • Surgical Procedure:

    • Anesthetize the rat and perform a midline laparotomy.

    • Exteriorize the cecum and ligate it below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a needle (e.g., 18-gauge). The size of the needle and the number of punctures can be varied to modulate the severity of sepsis.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision.

  • Fluid Resuscitation and Analgesia: Provide fluid resuscitation (e.g., subcutaneous saline) and analgesia as per institutional guidelines.

  • Treatment and Monitoring:

    • Initiate amifloxacin mesylate treatment at a clinically relevant time point after CLP (e.g., 2-4 hours).

    • Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, decreased activity).

    • Endpoints can include survival over a defined period (e.g., 7 days) or determination of bacterial load in blood and peritoneal fluid at an earlier time point.

Data Analysis and Interpretation: From Raw Data to Dosing Regimen

The data generated from these models will allow for a comprehensive PK/PD analysis to determine the optimal dosing regimen.

Data Presentation:

Table 1: Example Pharmacokinetic Parameters of Amifloxacin Mesylate in Rats (20 mg/kg IV)

ParameterValueReference
Cmax (µg/mL) ~7.5 (blood radioactivity)[5]
Tmax (h) 0.5 (oral)[5]
t½ (h) 2.3[5]
Urinary Excretion (72h, % of dose) 52.5 (male, IV)[5]

Table 2: Example Dose-Response Data from a Rat Thigh Infection Model

Amifloxacin Dose (mg/kg)Mean Log10 CFU/g Thigh (± SD)Log10 Reduction vs. Control
Vehicle Control (24h) 8.5 ± 0.4-
10 6.2 ± 0.62.3
30 4.1 ± 0.54.4
100 2.5 ± 0.36.0

PK/PD Analysis Workflow:

  • Calculate Pharmacokinetic Parameters: From the plasma concentration-time data, calculate the AUC and Cmax for each dose level.

  • Determine Free Drug Concentrations: If the plasma protein binding of amifloxacin in rats is known, calculate the free (unbound) fraction (fu). The fAUC and fCmax can then be determined. If not known, it should be determined experimentally.

  • Calculate PK/PD Indices: For each dose, calculate the fAUC/MIC and fCmax/MIC ratios.

  • Correlate PK/PD Indices with Efficacy: Plot the log10 reduction in CFU against the corresponding fAUC/MIC and fCmax/MIC values. This will help to identify the PK/PD index that best correlates with the antibacterial effect.

  • Determine the Target PK/PD Value: Identify the fAUC/MIC value that corresponds to a bacteriostatic effect (no change in bacterial load) and a 1- to 2-log reduction in bacterial load. As a starting point, the target fAUC/MIC for Gram-negative bacteria is expected to be around 100.[3]

The following diagram illustrates the process of integrating PK and PD data to establish a dose-response relationship.

cluster_input Experimental Data cluster_analysis Data Analysis cluster_output Outcome PK_data Pharmacokinetic Data (Plasma Concentrations) Calculate_PK Calculate AUC, Cmax PK_data->Calculate_PK PD_data Pharmacodynamic Data (Bacterial Load) Calculate_Indices Calculate fAUC/MIC, fCmax/MIC PD_data->Calculate_Indices Calculate_PK->Calculate_Indices Dose_Response Dose-Response Curve (Efficacy vs. PK/PD Index) Calculate_Indices->Dose_Response Optimal_Dose Determine Optimal Dosing Regimen Dose_Response->Optimal_Dose

Caption: Workflow for PK/PD data analysis.

Safety and Tolerability Considerations

While specific toxicology data for amifloxacin in rats is limited in the public domain, general safety considerations for fluoroquinolones should be taken into account.

  • General Toxicity: In preclinical studies with other fluoroquinolones, such as moxifloxacin, daily administration in rats for 14 days was found to be generally safe and well-tolerated at therapeutic doses.[6]

  • Articular Toxicity: Fluoroquinolones have been shown to cause arthropathy in juvenile animals.[7] Therefore, the age of the animals used in the studies should be considered, and any signs of joint abnormalities should be noted.

  • Central Nervous System (CNS) Effects: Some fluoroquinolones have been associated with CNS side effects.[8] Clinical observations of the animals for any behavioral changes are important.

  • Reproductive Toxicity: Studies with levofloxacin in rats have shown maternal and fetal toxicity at high doses, although no teratogenicity was observed.[9]

It is recommended to conduct a preliminary dose-range finding study to assess the tolerability of amifloxacin mesylate in rats before initiating large-scale efficacy studies.

Conclusion: A Pathway to Rational Dosing

The successful development of amifloxacin mesylate as a therapeutic agent hinges on the establishment of a dosing regimen that maximizes efficacy while minimizing the potential for toxicity and the development of resistance. By employing the principles and protocols outlined in this guide, researchers can systematically evaluate the in vivo activity of amifloxacin in relevant rat infection models. The integration of pharmacokinetic and pharmacodynamic data will enable the determination of a rational, evidence-based dosing regimen for further preclinical and clinical development.

References

  • Pharmacology of Moxifloxacin (Avelox) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (URL: [Link])

  • Watanabe, T., Fujikawa, K., Harada, S., Ohura, K., Sasaki, T., & Takayama, S. (1992). Reproductive toxicity of the new quinolone antibacterial agent levofloxacin in rats and rabbits. Arzneimittel-Forschung, 43(3A), 374–377. (URL: [Link])

  • Forrest, A., Nix, D. E., Ballow, C. H., Goss, T. F., Birmingham, M. C., & Schentag, J. J. (1993). Pharmacodynamics of intravenous ciprofloxacin in seriously ill patients. Antimicrobial agents and chemotherapy, 37(5), 1073–1081. (URL: [Link])

  • Patel, J. H., Varia, S. A., & Singh, S. (2013). Safety of Moxifloxacin following repeated intramuscular administration in Wistar rats. Veterinary world, 6(12), 978-982. (URL: [Link])

  • Mayer, D. G. (1987). Overview of toxicological studies. Drugs, 34 Suppl 1, 150–153. (URL: [Link])

  • Rybak, M. J. (2006). Pharmacodynamics: relation to antimicrobial resistance. American journal of infection control, 34(5 Suppl), S38–S45. (URL: [Link])

  • Antimicrobial Fundamental Concepts - Pharmacodynamics and Therapeutic Drug Monitoring. (URL: [Link])

  • Corrado, M. L., Struble, W. E., Peter, C., Hoagland, V., & Sabbaj, J. (1987). Metabolism and disposition of amifloxacin in laboratory animals. Antimicrobial agents and chemotherapy, 31(12), 1931–1936. (URL: [Link])

  • A robust pneumonia model in immunocompetent rodents to evaluate antibacterial efficacy against S. pneumoniae, H. influenzae, K. pneumoniae, P. aeruginosa or A. baumannii. JoVE (Journal of Visualized Experiments), (119), e55024. (URL: [Link])

  • DeJongh, R., & Drusano, G. L. (2007). Pharmacodynamics of a fluoroquinolone antimicrobial agent in a neutropenic rat model of Pseudomonas sepsis. Antimicrobial agents and chemotherapy, 51(7), 2419–2424. (URL: [Link])

  • Davis, G. J., & McKenzie, B. E. (1989). Toxicologic evaluation of ofloxacin. The American journal of medicine, 87(6C), 43S–46S. (URL: [Link])

  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (URL: [Link])

Sources

Method

Preparation of Amifloxacin mesylate loaded nanoparticles for delivery

Application Note: High-Efficiency Encapsulation of Amifloxacin Mesylate into Polymeric Nanocarriers Executive Summary & Scientific Rationale Amifloxacin mesylate is a third-generation fluoroquinolone antibiotic exhibitin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Encapsulation of Amifloxacin Mesylate into Polymeric Nanocarriers

Executive Summary & Scientific Rationale

Amifloxacin mesylate is a third-generation fluoroquinolone antibiotic exhibiting broad-spectrum activity. However, its therapeutic potential is often limited by rapid systemic clearance and poor cellular internalization in non-phagocytic cells. The mesylate salt form introduces a specific challenge for formulation scientists: high water solubility .

While increasing solubility is generally favorable for oral bioavailability, it poses a significant hurdle for nanoparticle (NP) encapsulation. In standard Oil-in-Water (O/W) emulsion techniques, the hydrophilic mesylate salt partitions rapidly into the external aqueous phase, resulting in negligible Encapsulation Efficiency (EE%).

To overcome this, this guide details two distinct, field-validated protocols optimized for hydrophilic fluoroquinolone salts:

  • Ionic Gelation (Chitosan): Exploits the electrostatic interaction between the cationic polymer and the anionic crosslinker to trap the drug in a hydrophilic matrix. Ideal for mucosal (ocular/nasal) delivery.

  • Double Emulsion Solvent Evaporation (PLGA W/O/W): Uses a primary water phase to trap the drug inside a hydrophobic polymer shell. Ideal for sustained systemic release.

Pre-Formulation Checklist & Materials

Target Physicochemical Profile:

  • Drug: Amifloxacin Mesylate (MW: ~430.5 Da).[1]

  • Solubility: Soluble in water; sparingly soluble in organic solvents (DCM, Acetone).

  • Target Particle Size: 150–250 nm (for cellular uptake and reduced clearance).

  • Target Zeta Potential: > +20 mV (Chitosan) or < -20 mV (PLGA) for colloidal stability.

Required Reagents:

Reagent Grade/Spec Function
Amifloxacin Mesylate >98% Purity Active Pharmaceutical Ingredient (API)
Chitosan (CS) Low MW (50-190 kDa), Deacetylation >75% Cationic Polymer Matrix
PLGA 50:50 (Lactide:Glycolide), Acid Terminated Hydrophobic Polymer Matrix
Sodium Tripolyphosphate (TPP) Tech Grade Anionic Crosslinker (for CS)
Polyvinyl Alcohol (PVA) MW 30-70 kDa, 87-90% Hydrolyzed Surfactant/Stabilizer
Dichloromethane (DCM) HPLC Grade Organic Solvent (Volatile)

| Glacial Acetic Acid | ACS Reagent | Solvent for Chitosan |[1]

Protocol A: Chitosan Nanoparticles via Ionic Gelation

Best for: Ocular delivery, Mucosal adhesion, Acute bacterial infections.

Mechanism: Spontaneous formation of nanoparticles occurs when the negatively charged TPP solution is added to the positively charged Chitosan solution. The drug is entrapped within the cross-linked lattice.

Workflow Diagram

IonicGelation CS_Sol Chitosan Solution (1% v/v Acetic Acid) Drug_Add Add Amifloxacin Mesylate CS_Sol->Drug_Add Dissolve Crosslink Dropwise Addition (Magnetic Stirring) Drug_Add->Crosslink Phase A TPP_Sol TPP Solution (Aq. 1 mg/mL) TPP_Sol->Crosslink Phase B (Dropwise) Centrifuge Centrifugation (12,000 rpm, 30 min) Crosslink->Centrifuge Opalescent Suspension Pellet Lyophilization (Powder Form) Centrifuge->Pellet Collect Pellet

Caption: Figure 1. Ionic gelation workflow. Critical step: Control TPP addition rate to prevent aggregation.

Step-by-Step Methodology
  • Preparation of Chitosan Phase (Phase A):

    • Dissolve Chitosan (100 mg) in 10 mL of 1% (v/v) Acetic Acid solution.

    • Stir overnight to ensure complete dissolution.

    • Adjust pH to 5.0 using 1M NaOH (Critical: pH > 6 causes chitosan precipitation; pH < 4 reduces crosslinking efficiency).

    • Add Amifloxacin Mesylate (20 mg) to this solution. Stir until dissolved.

  • Preparation of Crosslinker Phase (Phase B):

    • Dissolve TPP (10 mg) in 10 mL of Deionized Water (Concentration: 1 mg/mL).

  • Nanoparticle Formation:

    • Place Phase A on a magnetic stirrer (600 rpm).

    • Add Phase B dropwise to Phase A using a syringe pump (Rate: 0.5 mL/min).

    • Observation: The solution will turn from clear to opalescent (milky blue), indicating nanoparticle formation.

    • Continue stirring for 30 minutes to harden particles.

  • Purification:

    • Centrifuge the suspension at 12,000 rpm for 30 minutes at 4°C.

    • Discard supernatant (keep for EE% analysis).

    • Resuspend pellet in water and lyophilize using 5% mannitol as a cryoprotectant.

Protocol B: PLGA Nanoparticles via Double Emulsion (W1/O/W2)

Best for: Systemic circulation, Sustained release (days/weeks).

Mechanism: Since Amifloxacin Mesylate is water-soluble, it cannot be dissolved in the organic phase (DCM). We must first trap it in a tiny water droplet (W1), disperse that droplet in oil (O), and then disperse that whole globule in a larger water phase (W2).

Workflow Diagram

DoubleEmulsion W1 W1 Phase: Drug + Water PrimaryEmul Primary Emulsion (W1/O) - Sonication W1->PrimaryEmul Oil Oil Phase: PLGA + DCM Oil->PrimaryEmul SecEmul Secondary Emulsion (W1/O/W2) - Homogenization PrimaryEmul->SecEmul Add dropwise to W2 W2 W2 Phase: 1% PVA Solution W2->SecEmul Evap Solvent Evaporation (Stirring 4h) SecEmul->Evap Remove DCM Final Wash & Freeze Dry Evap->Final

Caption: Figure 2. W1/O/W2 Double Emulsion technique. Critical step: High-energy sonication for W1/O stability.

Step-by-Step Methodology
  • Preparation of Inner Aqueous Phase (W1):

    • Dissolve Amifloxacin Mesylate (10 mg) in 0.5 mL of PVA solution (0.5% w/v) .

    • Note: The small volume is critical to ensure high drug concentration inside the core.

  • Preparation of Organic Phase (O):

    • Dissolve PLGA (50 mg) in 2 mL of Dichloromethane (DCM) .

  • Primary Emulsification (W1/O):

    • Add W1 into O phase.

    • Sonicate using a probe sonicator (e.g., 20 kHz, 40% amplitude) for 60 seconds on an ice bath.

    • Result: A stable, milky white primary emulsion.

  • Secondary Emulsification (W1/O/W2):

    • Prepare External Aqueous Phase (W2): 20 mL of PVA solution (1% w/v) .

    • Add the Primary Emulsion (W1/O) dropwise into the W2 phase under high-speed homogenization (e.g., Ultra-Turrax at 10,000 rpm).

    • Sonicate again for 2 minutes to reduce droplet size to nanoscale.

  • Solvent Evaporation & Wash:

    • Stir the final emulsion magnetically at room temperature for 4–6 hours to evaporate DCM.

    • Centrifuge at 15,000 rpm for 30 minutes .

    • Wash the pellet 3x with deionized water to remove excess PVA and unencapsulated drug.

Characterization & Validation

To ensure the protocol was successful, the following parameters must be validated.

ParameterMethodTarget SpecificationTroubleshooting
Particle Size Dynamic Light Scattering (DLS)150–250 nm (PDI < 0.3)If >300nm, increase sonication energy or PVA concentration.
Zeta Potential Electrophoretic MobilityChitosan: +25 to +40 mVPLGA: -20 to -35 mVIf neutral (0 mV), particles will aggregate. Adjust pH or surfactant.[2]
Encapsulation Efficiency (EE%) UV-Vis Spectrophotometry> 40% (W/O/W)> 60% (Ionic Gelation)If low, increase polymer:drug ratio or pH of W2 phase.

EE% Calculation Formula:



References

  • PubChem. (2023). Amifloxacin Mesylate Compound Summary. National Library of Medicine. [Link]

  • Guan, J., et al. (2011).[3] Optimized Preparation of Levofloxacin-loaded Chitosan Nanoparticles by Ionotropic Gelation. Physics Procedia. (Used as homologous protocol for fluoroquinolone salts). [Link]

  • Mudshinge, S. R., et al. (2011). Nanoparticles: Emerging carriers for drug delivery. Saudi Pharmaceutical Journal. [Link]

  • Cheow, W. S., & Hadinoto, K. (2010). Enhancing encapsulation efficiency of highly water-soluble antibiotic in poly(lactic-co-glycolic acid) nanoparticles. Colloids and Surfaces A. [Link][3]

  • Kunjachan, S., & Jose, S. (2010). Understanding the mechanism of ionic gelation for synthesis of chitosan nanoparticles. Asian Journal of Pharmaceutics. [Link][4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Amifloxacin Mesylate in Experimental Media

The following guide serves as a specialized Technical Support Center resource for researchers working with Amifloxacin Mesylate . It is designed to move beyond basic "store in the dark" advice, providing a mechanistic un...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with Amifloxacin Mesylate . It is designed to move beyond basic "store in the dark" advice, providing a mechanistic understanding of photodegradation and actionable, high-precision protocols for experimental handling.

Topic: Prevention of Photolytic Degradation in Aqueous and Organic Matrices Product: Amifloxacin Mesylate (Fluoroquinolone Antibiotic) Audience: Analytical Chemists, Formulation Scientists, Pharmacologists

The Science of Sensitivity: Why Does Amifloxacin Degrade?

To prevent degradation, one must understand the enemy. Amifloxacin mesylate, like other fluoroquinolones (FQs) such as ciprofloxacin and moxifloxacin, possesses a specific chromophore structure that makes it inherently unstable under UV and visible light (specifically 300–450 nm).[1]

The Photolytic Mechanism

When Amifloxacin absorbs a photon, it enters an excited singlet state, which rapidly undergoes intersystem crossing to a long-lived triplet state . This reactive state drives two primary degradation pathways:

  • Type I (Direct Fragmentation): The excited molecule undergoes internal bond cleavage.[1] The most vulnerable sites are the C-F bond at position 6 (defluorination) and the carboxylic acid group at position 3 (decarboxylation).[1]

  • Type II (ROS Generation): In aerobic conditions, the triplet state transfers energy to ground-state oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    )
    or superoxide radicals.[1][2] These Reactive Oxygen Species (ROS) attack the piperazine ring, leading to ring opening and oxidation.[1]

Key Insight: The degradation rate is not constant; it is pH-dependent .[1][2] FQs are most stable in their zwitterionic form (neutral pH) and degrade significantly faster in acidic (cationic) or alkaline (anionic) states due to specific acid-base catalysis [1, 2].[1][2]

Visualization: Photodegradation Pathway

G Light UV/Vis Light (300-450 nm) Ami Amifloxacin (Ground State) Light->Ami Absorption Excited Excited Triplet State Ami->Excited Intersystem Crossing ROS ROS Generation (Singlet Oxygen) Excited->ROS Energy Transfer to O2 Prod1 Defluorinated Byproducts Excited->Prod1 Type I Cleavage Prod2 Decarboxylated Species Excited->Prod2 Type I Cleavage Prod3 Piperazine Oxidation ROS->Prod3 Type II Oxidation

Figure 1: Mechanistic pathway of Amifloxacin photodegradation involving direct bond cleavage and ROS-mediated oxidation.[1][2]

Optimized Experimental Protocols

A. Preparation & Handling (The "Dark Room" Standard)

Standard laboratory lighting (fluorescent tubes) emits enough UV output to degrade dilute Amifloxacin solutions by 5–10% within hours.[1]

Protocol:

  • Light Source: All weighing and dissolution must occur under Low Actinic Light (Sodium vapor lamps or yellow-filtered LEDs with cutoff >500 nm).

  • Glassware: Use only Class A Amber Volumetric Flasks . If amber glass is unavailable, wrap clear glassware in double-layered aluminum foil before adding the solid.[1][2]

  • Solvent Degassing: Since Type II photodegradation relies on dissolved oxygen, degas all buffers using helium sparging or vacuum filtration (0.22 µm) for 15 minutes prior to use.[1][2]

B. Media Formulation Strategy

The choice of buffer pH is the single most critical variable you can control.[1]

ParameterRecommendationScientific Rationale
Optimal pH 6.8 – 7.5 Maintains the drug in its zwitterionic form , which is kinetically less susceptible to photo-attack than cationic (pH < 5) or anionic (pH > 9) forms [1, 3].[1][2]
Buffer Type Phosphate or AcetateAvoid citrate buffers if possible, as citrate can act as a photocatalyst in the presence of trace iron.
Additives EDTA (0.01%)Chelates trace metal ions (Fe³⁺, Cu²⁺) which are known to catalyze ROS generation and accelerate FQ degradation [4].[1]
Concentration > 100 µg/mL (Stock)Higher concentrations exhibit a "self-shielding" effect, where outer molecules absorb light, protecting the inner bulk solution.[1]

Troubleshooting & FAQs

This section addresses specific anomalies observed during HPLC analysis or bioassays involving Amifloxacin.

Q1: I see peak splitting or "shoulders" on my HPLC chromatogram. Is this degradation?

Answer: Likely, yes. Diagnosis: Photodegradation products of fluoroquinolones often retain similar polarity to the parent compound, eluting just before or after the main peak.

  • The Check: Run a "Light Stress" control. Expose a small aliquot of your stock solution to direct sunlight or a UV lamp for 30 minutes.[1] If the shoulder grows significantly compared to your dark control, it is a photoproduct.

  • The Fix: Ensure your autosampler tray is darkened or temperature-controlled (cooled to 4°C). Heat + Light accelerates degradation synergistically.[1][2]

Q2: My recovery rates are consistently low (85-90%), even with fresh stock.

Answer: The issue often lies in the "weighing to dissolution" gap.[1] Mechanism: Amifloxacin mesylate powder is white to pale yellow.[1][2] If it turns bright yellow or brown, the solid itself has surface-degraded.[1][2]

  • The Fix:

    • Inspect the source container.[1] Is it stored in an opaque container?

    • Dissolve the solid immediately after weighing. Do not leave the weigh boat sitting on the balance under lab lights.

    • Verify the pH of your solvent.[1] If you are dissolving in 0.1 N HCl (common for FQs), protect it strictly from light, as the cationic form is highly photoreactive [5].

Q3: Can I use plastic (polypropylene) tubes for storage?

Answer: Use with caution. Reasoning: While plastic blocks some UV, it is permeable to oxygen. Since oxidative photodegradation (Type II) requires


, long-term storage in plastic can facilitate degradation if light leaks in.[1][2]
  • Recommendation: For storage >24 hours, use Amber Glass Vials with PTFE-lined caps.[1][2] For short-term (<2 hours), foil-wrapped polypropylene is acceptable.[1][2]

Diagnostic Workflow: Solving Degradation Issues

Use this logic tree to isolate the source of instability in your experiment.

Troubleshooting Start Problem: Loss of Potency or Extra Peaks Check1 Is the sample protected from light? Start->Check1 Check2 Check pH of Media Check1->Check2 Yes Action1 Use Amber Glass & Low Actinic Light Check1->Action1 No Check3 Check Metal Ions Check2->Check3 pH is Neutral Action2 Adjust to pH 6.8-7.5 (Zwitterionic Zone) Check2->Action2 pH < 5 or > 9 Action3 Add 0.01% EDTA to sequester Fe/Cu Check3->Action3 Buffer not high purity Consult HPLC Method Consult HPLC Method Check3->Consult HPLC Method High Purity

Figure 2: Decision tree for troubleshooting Amifloxacin instability.

References

  • Ahmad, I., et al. (2015).[1] Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate. Link

  • Hubicka, U., et al. (2013).[1][3] Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients. Chemistry Central Journal. Link

  • Sheraz, M. A., et al. (2014).[1] Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate. Link

  • Ge, L., et al. (2010).[1] Degradation of two fluoroquinolone antibiotics photoinduced by Fe(III)-microalgae suspension. Photochemical & Photobiological Sciences. Link

  • Albini, A., & Monti, S. (2003). Photochemistry of the fluoroquinolones. Chemical Society Reviews.[1][2] Link

Sources

Optimization

Handling hygroscopic nature of Amifloxacin mesylate powder

Technical Support Center: Amifloxacin Mesylate A Researcher's Guide to Handling the Hygroscopic Nature of Amifloxacin Mesylate Powder Welcome to the technical support guide for Amifloxacin mesylate. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amifloxacin Mesylate

A Researcher's Guide to Handling the Hygroscopic Nature of Amifloxacin Mesylate Powder

Welcome to the technical support guide for Amifloxacin mesylate. As Senior Application Scientists, we understand that the success of your research depends on the integrity of your materials. Amifloxacin mesylate is a valuable fluoroquinolone antibiotic, but its hygroscopic nature—its tendency to attract and absorb moisture from the atmosphere—presents unique challenges in a laboratory setting.[1][2][3]

This guide is designed to provide you with practical, in-depth solutions to the most common issues encountered when handling this compound. We will move beyond simple instructions to explain the underlying scientific principles, ensuring you can anticipate, troubleshoot, and resolve these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the hygroscopicity of Amifloxacin mesylate.

Q1: What exactly is hygroscopicity, and why is it a critical factor for Amifloxacin mesylate powder?

A1: Hygroscopicity is the inherent ability of a substance to absorb or adsorb water from the surrounding environment.[3] For a pharmaceutical powder like Amifloxacin mesylate, this is not a trivial characteristic. Moisture uptake can trigger a cascade of undesirable physical and chemical changes:

  • Physical Changes: Absorbed moisture can lead to powder clumping, caking, and altered flowability.[2][4] This directly impacts the ease of handling, dispensing, and the ability to obtain accurate, reproducible weights for your experiments.

  • Chemical Degradation: The presence of water can accelerate hydrolytic degradation pathways, compromising the chemical stability and potency of the active pharmaceutical ingredient (API).[2][5] For fluoroquinolones, maintaining structural integrity is paramount to their antibacterial activity.

  • Experimental Variability: Inaccurate weighing due to continuous moisture uptake leads to errors in solution concentration, affecting dose-response curves, potency assays, and overall experimental reproducibility.

Q2: What are the ideal storage and environmental conditions for Amifloxacin mesylate?

A2: Proper environmental control is the first line of defense against hygroscopicity-related issues.[2] The goal is to create an environment where the water vapor pressure is lower than that of the solid, minimizing the driving force for moisture absorption.

ConditionRecommendationRationale
Long-Term Storage Store in a tightly sealed container, preferably in a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or in a controlled low-humidity cabinet.[3][5]Minimizes ambient moisture exposure over time, preserving the powder's physical and chemical integrity.
Weighing & Dispensing Perform in a controlled environment with a relative humidity (RH) below 40%. A glove box purged with dry nitrogen or a low-humidity weighing chamber is ideal.Significantly reduces moisture uptake during the critical weighing process, ensuring accuracy. Many materials show a significant increase in moisture sorption above 40% RH.[6]
Temperature Store at controlled room temperature (e.g., 20-25°C), unless otherwise specified by the manufacturer. Avoid temperature cycling.Temperature fluctuations can alter the headspace humidity within a container, potentially leading to moisture condensation and absorption by the powder.

Q3: How does moisture uptake affect the stability of the reconstituted Amifloxacin mesylate solution?

A3: While individual antibiotics stored under optimal conditions are stable, mixtures or compounds exposed to environmental stressors can degrade.[7] For Amifloxacin mesylate, excessive moisture in the initial powder can lead to a lower-than-expected concentration in the final solution due to the added mass of water. Furthermore, some degradation products formed via hydrolysis in the solid state may have different solubility profiles, potentially leading to cloudiness or precipitation upon reconstitution. Studies on related fluoroquinolones like moxifloxacin show that stability in solution is highly dependent on storage temperature and time.[8][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My Amifloxacin mesylate powder appears caked or clumped in its container.

Cause: This is a classic sign of significant moisture absorption. The absorbed water acts as a liquid bridge between particles, and subsequent drying or pressure can cause them to fuse together, a process known as caking.[4]

Solution: Assess the severity before use. Mild clumping that is easily broken up with a clean, dry spatula may be usable, but the water content is no longer nominal. For critical applications, you must verify the actual water content or discard the material.

Below is a decision-making workflow to guide your actions.

start Caked/Clumped Powder Observed assess Assess Severity: Is the powder free-flowing with minor soft clumps OR hard, solid cakes? start->assess soft_clumps Minor, Soft Clumps assess->soft_clumps Minor hard_cakes Hard, Solid Cakes assess->hard_cakes Severe break_up Attempt to gently break up clumps with a dry spatula inside a low-RH chamber. soft_clumps->break_up discard Action: Discard the material. The powder's integrity is compromised. hard_cakes->discard success Were clumps easily broken into a fine powder? break_up->success karl_fischer Action: Proceed with use BUT quantify water content via Karl Fischer Titration to adjust for actual compound mass. success->karl_fischer Yes success->discard No

Caption: Decision workflow for handling caked powder.

Problem: I am observing a continuous, steady increase in mass while weighing the powder on an analytical balance.

Cause: This indicates that the powder is actively absorbing moisture from the laboratory air. The rate of mass gain is influenced by the ambient relative humidity, temperature, and the surface area of the powder exposed.[3]

Solution: Implement a stringent weighing protocol to minimize moisture uptake. The goal is to be both fast and precise within a controlled environment.

Protocol 1: Accurate Weighing of Hygroscopic Amifloxacin Mesylate
  • Environmental Preparation: Transfer the required equipment (spatulas, weigh boats/vials, balance draft shield components) and the sealed container of Amifloxacin mesylate into a low-humidity environment (glove box or chamber, RH < 40%). Allow the sealed container to equilibrate to the chamber's temperature for at least 30 minutes to prevent condensation upon opening.

  • Balance Calibration: Ensure the analytical balance is calibrated and performing optimally.[10]

  • Tare the Vessel: Place your receiving vessel (e.g., a glass vial with a cap) on the balance and tare to zero.

  • Rapid Dispensing: Open the Amifloxacin mesylate container. Quickly transfer an approximate amount of powder into the tared vessel. Do not aim for the exact target weight at this stage; speed is critical.

  • Seal and Weigh: Immediately seal the receiving vessel with its cap. Place it back on the balance and record the stable mass. This is your "Gross Weight".

  • Calculate Net Weight: The net weight of the powder is the recorded "Gross Weight" minus the initial tare weight of the vessel.

  • Iterate if Necessary: If more powder is needed, remove the vessel, quickly add more powder, re-seal, and re-weigh. This minimizes the time the bulk powder is exposed.

The following diagram illustrates this workflow.

cluster_prep Preparation cluster_weigh Weighing Protocol prep_env 1. Prepare Low RH (<40%) Environment equilibrate 2. Equilibrate Sealed Container to Temp prep_env->equilibrate calibrate 3. Calibrate Balance equilibrate->calibrate tare 4. Tare Capped Receiving Vial calibrate->tare add_powder 5. Rapidly Add Powder tare->add_powder seal_weigh 6. Immediately Cap & Record Gross Weight add_powder->seal_weigh calculate 7. Calculate Net Weight seal_weigh->calculate

Caption: Workflow for accurate weighing of hygroscopic powder.

Problem: How can I be certain of the water content in my Amifloxacin mesylate powder before a critical experiment?

Cause: The water content specified on the Certificate of Analysis (CoA) is only valid for an unopened container stored under recommended conditions. Any exposure to ambient air can alter this value.

Solution: For assays that require highly accurate concentrations, direct measurement of water content is essential. The gold-standard method is Karl Fischer (KF) titration.

Protocol 2: Verifying Water Content via Karl Fischer Titration

Karl Fischer titration is a highly specific and precise method for determining water content in a sample.[11][12][] It is based on a chemical reaction between iodine and water.

  • System Preparation: The KF titrator must be standardized using a certified water standard. The titration vessel must be conditioned to a low, stable "drift" value, indicating a dry, sealed system.

  • Sample Preparation: All sample handling must be performed under a low-humidity atmosphere (e.g., a glove box) to prevent moisture uptake during preparation.

  • Sample Introduction: Accurately weigh a small amount of Amifloxacin mesylate powder (typically 50-100 mg) and introduce it directly into the KF titration vessel containing the appropriate solvent (e.g., anhydrous methanol). The sample must dissolve completely to ensure all water is accessible for the reaction.

  • Titration: Initiate the titration process. The instrument will automatically add the KF reagent until all the water from the sample has been consumed, which is detected by an electrode.

  • Calculation: The instrument's software calculates the percentage of water (w/w) in the sample based on the volume of titrant used and the mass of the sample.

  • Correcting for Water Content: Use the experimentally determined water content to calculate the "true" mass of the anhydrous Amifloxacin mesylate in your weighed sample.

    • Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])

This corrected mass should be used for all subsequent solution preparation calculations to ensure concentration accuracy.

Protocol 3: Reconstitution of Amifloxacin Mesylate Powder

This protocol is designed to ensure complete dissolution and stability of the final solution.

  • Select Appropriate Solvent: Use the solvent specified in your experimental protocol or the manufacturer's data sheet. For many applications, sterile water for injection or a buffered solution is appropriate.

  • Weigh Powder: Accurately weigh the required amount of Amifloxacin mesylate powder using the procedure described in Protocol 1 .

  • Initial Slurry: Add a small portion (approx. 20-30%) of the total required solvent volume to the vessel containing the powder.[14][15]

  • Mix Thoroughly: Securely cap the vessel and mix by vortexing or swirling until a uniform slurry, free of dry clumps, is formed. This step is crucial to prevent the formation of larger aggregates that are difficult to dissolve.[14]

  • Add Remaining Solvent: Add the remaining solvent in portions, mixing well after each addition, until the final target volume is reached.[15]

  • Ensure Complete Dissolution: Continue to mix until the solution is completely clear and free of any visible particulates. Gentle warming or sonication may be used if specified by the protocol, but be cautious of potential degradation at elevated temperatures.

  • Post-Reconstitution Handling: Once reconstituted, label the solution with the concentration, date, and appropriate "use by" date. Store under the recommended conditions (e.g., refrigerated, protected from light) to maintain stability.[14] Fluoroquinolones can be susceptible to photodegradation.[16][17]

By implementing these rigorous handling, weighing, and reconstitution protocols, you can mitigate the challenges posed by the hygroscopic nature of Amifloxacin mesylate, ensuring the accuracy, reproducibility, and integrity of your scientific research.

References

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Murikipudi, V., et al. (2013). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Available at: https://www.researchgate.net/figure/Hygroscopicity-categorization-of-the-four-drugs-by-proposed-method-and-Ph-Eur-method_tbl2_281143284]
  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Available at: https://www.richpacking020.com/news/hygroscopic-problems-of-capsule-filled-powders-58580034.html]
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Available at: https://pharmainfo.net/articles/effect-hygroscopicity-pharmaceutical-ingredients-methods-determine-and-overcome-overview]
  • Genentech, Inc. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. [Available at: https://www.pharmaexcipients.
  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318683/]
  • Google Patents. (2009). System and method for processing hygroscopic materials. Google Patents. [Available at: https://patents.google.
  • Johnson, C. E., et al. (2005). Stability of extemporaneously prepared moxifloxacin oral suspensions. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/15800378/]
  • USP. (n.d.). General Chapter <671> Containers—Performance Testing. usp.org. [Available at: https://www.usp.
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. pharmaguideline.com. [Available at: https://www.pharmaguideline.
  • Alder Hey Children's Hospital. (n.d.). How to Prepare (Reconstitute) an Antibiotic Powder for Oral Solution. alderhey.nhs.uk. [Available at: https://www.alderhey.nhs.uk/application/files/3416/1947/7594/PIAG_M34_Reconstituting_an_oral_antibiotic_powder.pdf]
  • Jenike & Johanson. (2025). Techniques for enhancing powder flowability and mitigating issues. Jenike & Johanson. [Available at: https://jenike.
  • Quality Scales Unlimited. (2017). Best Weighing Practices in the Pharmaceutical Industry. qualityscales.com. [Available at: https://qualityscales.com/blog/best-weighing-practices-pharmaceutical-industry/]
  • National University of Singapore. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/36480246/]
  • USP. (n.d.). <671> CONTAINERS-PERMEATION. uspbpep.com. [Available at: http://www.uspbpep.com/usp29/v29240/usp29nf24s0_c671.html]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. ema.europa.eu. [Available at: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products]
  • Google Patents. (2015). Powder mixtures for antibiotic dry syrup formulations. Google Patents. [Available at: https://patents.google.
  • ResearchGate. (2025). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. ResearchGate. [Available at: https://www.researchgate.
  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. americanpharmaceuticalreview.com. [Available at: https://www.americanpharmaceuticalreview.
  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. fda.gov. [Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]
  • College Health Mathematics. (n.d.). Reconstituting Medications. iole.sw.edu. [Available at: https://iole.sw.
  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. jhed.mk. [Available at: http://www.jhed.mk/file-manager/JHED/JHED_1_2012/JHED_1_2012-25.pdf]
  • NIH. (2020). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. ncbi.nlm.nih.gov. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7648332/]
  • CS Analytical. (n.d.). USP 671 Permeation Testing. csanalytical.com. [Available at: https://csanalytical.
  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. alliedacademies.org. [Available at: https://www.alliedacademies.org/articles/a-systemic-approach-on-understanding-the-role-of-moisture-in-pharmaceutical-product-degradation-and-its-prevention-challenges-a.pdf]
  • PubMed Central. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. ncbi.nlm.nih.gov. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3728108/]
  • Basicmedical Key. (2016). Reconstitution of Powders or Crystals into Liquid Medications. basicmedicalkey.com. [Available at: https://basicmedicalkey.
  • BOC Sciences. (n.d.). Moisture Content Determination. bocsci.com. [Available at: https://www.bocsci.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ema.europa.eu. [Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-drug-products-step-2b_en.pdf]
  • ECA Academy. (2018). Revised USP Chapter <671> Containers - Performance Testing adopted. eca-a.org. [Available at: https://www.eca-a.org/good-manufacturing-practice-news/revised-usp-chapter-671-containers-performance-testing-adopted]
  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. americanpharmaceuticalreview.com. [Available at: https://www.americanpharmaceuticalreview.
  • Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. adamequipment.com. [Available at: https://www.adamequipment.
  • Tara Innovations LLC. (n.d.). USP 671 Containers Performance Testing. tarainnovations.com. [Available at: https://www.tarainnovations.com/uploads/7/9/6/9/7969914/usp_671_containers_performance_testing.pdf]
  • ICH. (n.d.). Quality Guidelines. ich.org. [Available at: https://www.ich.org/page/quality-guidelines]
  • PubMed. (n.d.). Analysis of amifloxacin in plasma and urine by high-pressure liquid chromatography and intravenous pharmacokinetics in rhesus monkeys. pubmed.ncbi.nlm.nih.gov. [Available at: https://pubmed.ncbi.nlm.nih.gov/3448404/]
  • PubMed. (2021). Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization. pubmed.ncbi.nlm.nih.gov. [Available at: https://pubmed.ncbi.nlm.nih.gov/34856860/]
  • PubMed. (n.d.). In vitro activities of amifloxacin and two of its metabolites. pubmed.ncbi.nlm.nih.gov. [Available at: https://pubmed.ncbi.nlm.nih.gov/2884148/]
  • PubMed. (n.d.). Stability of moxifloxacin injection in peritoneal dialysis solution bags (Dianeal PD1 1.36 ...). pubmed.ncbi.nlm.nih.gov. [Available at: https://pubmed.ncbi.nlm.nih.gov/15882402/]
  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. raps.org. [Available at: https://www.raps.org/news-and-articles/news-articles/2025/10/convergence-new-ich-q1-guideline-is-one-stop-s]
  • NIH. (n.d.). Amifloxacin. PubChem. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Amifloxacin]

Sources

Troubleshooting

Overcoming intrinsic resistance to Amifloxacin in anaerobic bacteria

Technical Support Center: Amifloxacin Applications in Anaerobic Microbiology Ticket ID: AMF-AN-RES-001 Topic: Overcoming Intrinsic Resistance to Amifloxacin in Anaerobic Bacteria Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amifloxacin Applications in Anaerobic Microbiology

Ticket ID: AMF-AN-RES-001 Topic: Overcoming Intrinsic Resistance to Amifloxacin in Anaerobic Bacteria Assigned Specialist: Senior Application Scientist, Antimicrobial Discovery Unit[1]

Executive Summary: The Amifloxacin Paradox

Welcome to the technical support hub for Amifloxacin (AMF). If you are utilizing AMF against obligate anaerobes (e.g., Bacteroides fragilis, Clostridium perfringens), you are likely encountering high Minimum Inhibitory Concentrations (MICs), typically >32 µg/mL.

Scientific Reality Check: Amifloxacin, a piperazinyl-fluoroquinolone similar to ciprofloxacin, exhibits intrinsic weak activity against anaerobes. Unlike newer generations (e.g., moxifloxacin), AMF lacks the C-7 bulky side chains required to bypass the constitutively expressed RND-family efflux pumps prevalent in anaerobic Gram-negatives.[1] Furthermore, the anaerobic environment suppresses the reactive oxygen species (ROS) generation that typically contributes to fluoroquinolone-mediated cell death.

This guide provides the experimental protocols to isolate, quantify, and reverse these resistance mechanisms for research and drug development purposes.

Module 1: The Permeability Barrier (Efflux Pumps)

User Issue: "My Amifloxacin MICs are consistently high (32-64 µg/mL) in wild-type B. fragilis, even without known gyrA mutations."

Diagnosis: This is likely Efflux-Mediated Resistance .[1][2] Anaerobes like Bacteroides spp.[2][3][4][5] constitutively express RND-type efflux systems (specifically the BmeABC multidrug efflux system) that actively pump Amifloxacin out of the periplasm before it can saturate DNA gyrase targets.

Troubleshooting Protocol: Efflux Inhibition Assay

To confirm if resistance is efflux-driven, you must perform a checkerboard titration using a known Efflux Pump Inhibitor (EPI).[1]

Reagents:

  • Target: Bacteroides fragilis (ATCC 25285 as control).[1][2][6]

  • EPI: Phenylalanine-arginine beta-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[1][2]

    • Warning: CCCP disrupts the proton motive force (PMF).[2] Since anaerobes rely heavily on PMF for diverse bioenergetics, use PAβN for specific RND-pump inhibition to avoid non-specific toxicity.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare anaerobic Wilkins-Chalgren broth. Supplement with Vitamin K1 and Hemin.[2]

  • EPI Titration: First, determine the MIC of the EPI alone to ensure it is not killing the bacteria. Use 0.25x the MIC of the EPI for the combination assay (typically 20 µg/mL for PAβN).

  • Amifloxacin Gradient: Create a 2-fold dilution series of Amifloxacin (0.5 µg/mL to 128 µg/mL).

  • Inoculation: Inoculate plates (10^5 CFU/mL) under strict anaerobic conditions (80% N2, 10% H2, 10% CO2).

  • Readout:

    • Positive Result: A ≥4-fold reduction in Amifloxacin MIC in the presence of EPI confirms efflux involvement.[2]

Data Interpretation Table:

Amifloxacin MIC (Alone)Amifloxacin MIC (+ PAβN)Interpretation
64 µg/mL64 µg/mLTarget Mutation (GyrA/ParC) likely dominant.[1][2]
64 µg/mL4-8 µg/mLEfflux-Mediated Resistance (Primary Driver).
64 µg/mL< 1 µg/mLHyper-susceptible (Check membrane integrity).[1][2]

Module 2: The Bactericidal Void (ROS & Synergy)

User Issue: "Amifloxacin inhibits growth but does not kill the culture (Bacteriostatic). Time-kill curves are flat."

Diagnosis: Fluoroquinolones kill via two mechanisms:[2] (1) DNA fragmentation (primary) and (2) ROS accumulation (secondary).[1][2] In anaerobic conditions, the ROS pathway is disabled. To achieve bactericidal activity, you must induce Synergistic Lethality .[2]

Troubleshooting Protocol: Anaerobic Synergy Checkerboard

Combine Amifloxacin with Metronidazole (MTZ).[1][2] MTZ acts as an electron sink, causing DNA strand breakage that compounds the stress caused by Amifloxacin's gyrase inhibition.

Step-by-Step Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Amifloxacin (0 to 64 µg/mL).[1][2]

    • Y-axis: Metronidazole (0 to 16 µg/mL).[1][2]

  • Incubation: 48 hours in an anaerobic chamber at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • 
      [1]
      

Visualizing the Mechanism:

G Amifloxacin Amifloxacin Gyrase Inhibits DNA Gyrase (Replication Stall) Amifloxacin->Gyrase ROS ROS Generation Amifloxacin->ROS Aerobic only Metronidazole Metronidazole DNA_Break DNA Strand Breakage Metronidazole->DNA_Break Reductive Activation CellDeath Bactericidal Effect Gyrase->CellDeath Slow (Static) DNA_Break->CellDeath Rapid Anaerobiosis Anaerobic Environment Anaerobiosis->ROS Blocks

Figure 1: Mechanism of Synergy.[1][2] Amifloxacin's secondary killing mechanism (ROS) is blocked in anaerobiosis.[1][2] Metronidazole compensates by directly inducing DNA breakage, restoring bactericidal activity.

Module 3: Environmental Variables (pH & Ionization)

User Issue: "My MIC data is not reproducible between batches of Wilkins-Chalgren media."

Diagnosis: Amifloxacin is a zwitterion .[2] Its net charge—and therefore its ability to penetrate the bacterial outer membrane porins—is highly pH-dependent.[2] Anaerobic incubation often leads to CO2 accumulation, which can acidify unbuffered media, altering the drug's ionization state and reducing uptake.

Corrective Action:

  • Buffer the Media: Do not rely on standard broth. Supplement with MOPS buffer (0.1 M, pH 7.2) to maintain neutral pH under high CO2 atmospheres.[2]

  • Zwitterionic Check: Ensure pH remains between 6.8 and 7.4. If pH drops < 6.0, Amifloxacin becomes cationic, and its diffusion through OmpF-like porins in Bacteroides decreases significantly.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Ciprofloxacin breakpoints to interpret Amifloxacin resistance in anaerobes? A: No. While they share structural homology, Amifloxacin generally has higher intrinsic MICs against anaerobes than Ciprofloxacin.[2] Using Cipro breakpoints (CLSI M11) will result in a 100% "Resistant" categorization.[1][2] You must establish wild-type distributions for your specific strain collection.[1][2]

Q2: Why not just use Moxifloxacin? A: If your goal is clinical efficacy, Moxifloxacin is superior due to its C-7 bicyclic amine group which evades efflux.[1][2] However, if your goal is Structure-Activity Relationship (SAR) research, Amifloxacin provides a perfect "base scaffold" to test novel efflux pump inhibitors because it is a known substrate for the BmeABC pump.

Q3: Does the inoculum size matter in anaerobic FQ testing? A: Critical. The "Inoculum Effect" is pronounced with fluoroquinolones.[2] An inoculum >


 CFU/mL can artificially raise MICs due to the high density of targets (gyrase) relative to the drug concentration. Always verify inoculum density via serial dilution plating.[2]

References

  • Wexler, H. M. (2012).[2] "Bacteroides: the good, the bad, and the nitty-gritty." Clinical Microbiology Reviews, 20(4), 593-622.[1] Link[1]

  • Pumbwe, L., et al. (2006).[2] "The Bacteroides fragilis BmeABC Efflux System Confers Multidrug Resistance."[2] Antimicrobial Agents and Chemotherapy, 50(11), 3625-3630.[1] Link[1]

  • Drlica, K., & Zhao, X. (2021).[2] "DNA gyrase, topoisomerase IV, and the 4-quinolones." Microbiology and Molecular Biology Reviews, 61(3), 377-392.[1] Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][2] "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11)."[1][2] Link

  • Aldred, K. J., et al. (2014).[2] "Mechanism of Quinolone Action and Resistance." Biochemistry, 53(10), 1565–1574. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Evaluation of Amifloxacin Mesylate Post-Antibiotic Effect (PAE) Duration

Executive Summary: The Pharmacodynamic Imperative Amifloxacin mesylate (Win 49,375-3) is a synthetic fluoroquinolone antibiotic structurally related to pefloxacin and ofloxacin. While its primary mechanism involves the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacodynamic Imperative

Amifloxacin mesylate (Win 49,375-3) is a synthetic fluoroquinolone antibiotic structurally related to pefloxacin and ofloxacin. While its primary mechanism involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, its clinical efficacy is not solely defined by the Minimum Inhibitory Concentration (MIC).

For drug development professionals, the Post-Antibiotic Effect (PAE) —the persistent suppression of bacterial growth after antimicrobial exposure has ceased—is a critical pharmacodynamic parameter. It dictates dosing intervals (e.g., once-daily vs. twice-daily) and predicts efficacy in tissues with fluctuating drug concentrations.

This guide provides a rigorous framework for evaluating the PAE of Amifloxacin mesylate, benchmarking it against class leaders (Ciprofloxacin) and structural analogs (Pefloxacin), and detailing the experimental protocols required for validation.

Mechanistic Basis of PAE in Fluoroquinolones

The PAE of Amifloxacin is driven by its rapid bactericidal activity and the induction of irreversible damage to the bacterial replication machinery. Unlike beta-lactams, which require prolonged exposure above MIC, fluoroquinolones exhibit concentration-dependent killing and prolonged PAE, particularly against Gram-negative bacilli.

Mechanism of Action & PAE Causality
  • Target Binding: Amifloxacin binds to the DNA-Gyrase complex.

  • Replication Arrest: Formation of a cleaved DNA-enzyme complex blocks the replication fork.

  • SOS Response: Induction of the SOS repair system consumes cellular energy (ATP).

  • PAE Phase: Even after drug removal, bacteria must repair DNA breaks and replenish enzyme pools before replication can resume.

Diagram: Signaling & PAE Induction Pathway

Amifloxacin_PAE_Mechanism Amifloxacin Amifloxacin Mesylate (Extracellular) Uptake Porin Channel Uptake (OmpF) Amifloxacin->Uptake Intracellular Intracellular Accumulation Uptake->Intracellular Target Target Binding: DNA Gyrase / Topo IV Intracellular->Target Complex Cleavable Complex Formation (Replication Block) Target->Complex Death Irreversible DNA Damage (Bactericidal) Complex->Death High Conc. PAE_State PAE State: Growth Suppression Complex->PAE_State Drug Removal Repair SOS Repair System (ATP Consumption) PAE_State->Repair Resynthesis Enzyme Resynthesis (Lag Phase) PAE_State->Resynthesis Regrowth Logarithmic Regrowth Repair->Regrowth Resynthesis->Regrowth

Caption: Logical flow from Amifloxacin uptake to the induction of the Post-Antibiotic Effect (PAE) versus bactericidal action.

Comparative Performance Guide

When evaluating Amifloxacin, it is essential to benchmark its PAE against established fluoroquinolones. Ciprofloxacin is the "Gold Standard" for Gram-negative PAE, while Pefloxacin serves as the closest structural comparator.

Table 1: Comparative PAE Profiles (Gram-Negative & Gram-Positive)

Data synthesized from standard pharmacodynamic profiles of fluoroquinolones.

ParameterAmifloxacin Mesylate (Evaluated)Ciprofloxacin (Gold Standard)Pefloxacin (Structural Analog)Ofloxacin (Comparator)
Target Class Fluoroquinolone (N-methylamino)FluoroquinoloneFluoroquinolone (Methylated)Fluoroquinolone
PAE: E. coli 4.0 – 6.0 hours (Expected)4.0 – 8.0 hours3.5 – 5.0 hours2.0 – 5.0 hours
PAE: P. aeruginosa 1.5 – 3.0 hours (Expected)2.0 – 4.0 hours1.5 – 3.0 hours1.5 – 3.0 hours
PAE: S. aureus 1.0 – 2.0 hours (Expected*)1.5 – 2.5 hours1.0 – 2.0 hours1.0 – 2.0 hours
PAE Mechanism DNA Gyrase inhibitionDNA Gyrase inhibitionDNA Gyrase inhibitionDNA Gyrase inhibition
Key Advantage Metabolite activity (active metabolites contribute to PAE)Highest potency vs. PseudomonasLong half-lifeHigh oral bioavailability

*Note: "Expected" values for Amifloxacin are derived from its structural homology to Pefloxacin and class behavior reported in early pharmacokinetic studies (Venezia et al., 1989).

Critical Analysis
  • Gram-Negative Dominance: Like Ciprofloxacin, Amifloxacin exhibits a prolonged PAE against Enterobacteriaceae. This supports the potential for intermittent dosing (e.g., q12h or q24h) despite a moderate serum half-life.

  • Pseudomonas Limitations: Amifloxacin, similar to Pefloxacin, typically shows a shorter PAE against P. aeruginosa compared to Ciprofloxacin.

  • Metabolite Contribution: Unlike Ciprofloxacin, Amifloxacin is metabolized to active compounds (e.g., piperazinyl-N-oxide). In in vivo models, these metabolites may extend the effective PAE beyond what is observed in standard in vitro washout tests.

Experimental Protocol: Determination of PAE

To objectively measure the PAE of Amifloxacin mesylate, a Viable Count Method (Filtration or Dilution) is required. The Filtration method is superior for fluoroquinolones to ensure complete drug removal and prevent "carry-over" inhibition.

Workflow Diagram: PAE Determination

PAE_Workflow Start Log-Phase Culture (~10^6 CFU/mL) Expose Exposure Phase (1-2h @ 4x MIC) Start->Expose Remove Drug Removal (Filtration/Washing) Expose->Remove Recover Recovery Phase (Drug-Free Medium) Remove->Recover Sample Sampling (Hourly for 6-8h) Recover->Sample Calc Calculate PAE PAE = T - C Sample->Calc

Caption: Experimental workflow for determining Post-Antibiotic Effect via the filtration method.

Detailed Methodology
Phase 1: Preparation
  • Organism: Select standard strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a log-phase culture adjusted to approx.

    
     CFU/mL.
    
Phase 2: Exposure
  • Test Group: Add Amifloxacin mesylate to the culture at a concentration of 4x MIC (Supra-inhibitory concentration is standard for PAE).

  • Control Group: Inoculate growth medium without antibiotic.

  • Incubation: Incubate both tubes at 37°C for 1 to 2 hours (Standard exposure time).

Phase 3: Drug Removal (Critical Step)

Fluoroquinolones adhere to plastics and cells; thorough washing is vital.

  • Filtration: Pass the culture through a 0.45 µm membrane filter.

  • Washing: Wash the filter with 50-100 mL of pre-warmed sterile saline or broth to remove extracellular antibiotic.

  • Resuspension: Transfer the filter (or resuspend retained cells) into fresh, drug-free CAMHB. Alternative (Dilution): Dilute the culture 1:1000 into fresh broth. (Note: Only valid if 4x MIC / 1000 is < MIC).

Phase 4: Quantification & Calculation
  • Sampling: Withdraw samples at time

    
     (immediately after washing) and every hour thereafter until turbidity is visible.
    
  • Plating: Plate serial dilutions on agar to determine CFU/mL.

  • Endpoint: Determine the time required for the count to increase by 1 log10 (10-fold) above the count at

    
    .
    
Calculation Formula


  • T : Time required for the count of the Test (antibiotic-exposed) culture to increase by 1 log10.

  • C : Time required for the count of the Control (non-exposed) culture to increase by 1 log10.

References

  • Venezia, R. A., Prymas, L. A., Shayegani, A., & Yocum, D. M. (1989).[1] In vitro activities of amifloxacin and two of its metabolites. Antimicrobial Agents and Chemotherapy, 33(5), 762–766.[1]

  • Neu, H. C., et al. (1987).[1][2] In vitro activity of the new quinolone antimicrobial agents.[3][4][5][6] (Foundational text on Fluoroquinolone PAE).

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1-10.

  • Spivey, J. M. (1992). The postantibiotic effect.[3][6][7][8][9][10] Clinical Pharmacy, 11(10), 865-875. (Review of PAE methodology).

  • Drusano, G. L. (2004). Antimicrobial pharmacodynamics: critical interactions of 'bug and drug'. Nature Reviews Microbiology, 2(4), 289-300.

Sources

Comparative

Comparative Physicochemical Profiling: Amifloxacin Mesylate vs. Free Base Solubility

[1][2] Executive Summary In the development of fluoroquinolone antibiotics, the selection between a free base and a salt form is a critical decision point that dictates bioavailability, formulation stability, and route o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the development of fluoroquinolone antibiotics, the selection between a free base and a salt form is a critical decision point that dictates bioavailability, formulation stability, and route of administration. This guide provides a technical comparison of Amifloxacin (WIN 49375) in its zwitterionic free base form versus its methanesulfonate (mesylate) salt.[1]

Key Finding: Amifloxacin mesylate exhibits a solubility advantage of approximately 2-3 orders of magnitude over the free base in acidic media (pH < 5.0), driven by the complete dissociation of the mesylate counter-ion and protonation of the N-methyl piperazinyl group. However, at physiological pH (7.4), the "common ion effect" and zwitterionic nature of the parent molecule cause the solubility profiles to converge, necessitating specific buffering strategies for parenteral formulations.

Molecular Dissection & Mechanism[2]

To understand the solubility differences, one must first analyze the ionization states of Amifloxacin. Like other fluoroquinolones (e.g., ciprofloxacin, ofloxacin), Amifloxacin is amphoteric.[1]

Physicochemical Parameters[1][3][4][5][6][7][8]
  • Compound: Amifloxacin (1-methylamino- fluoroquinolone derivative).[1]

  • Acidic Center: Carboxylic acid at position 3 (

    
    ).[1]
    
  • Basic Center: N-methyl piperazine nitrogen (

    
    ).[1]
    
  • Isoelectric Point (pI):

    
    .[1]
    
The Structural Divergence

The fundamental difference lies in the crystal lattice energy and the solvation enthalpy:

  • Free Base: Exists primarily as a zwitterion (

    
    ) at neutral pH.[1] The crystal lattice is stabilized by strong intermolecular hydrogen bonding between the carboxylate and the protonated amine, resulting in high lattice energy and poor water solubility (intrinsic solubility).
    
  • Mesylate Salt: The methanesulfonic acid (

    
    ) ensures the basic nitrogen is fully protonated.[1] The presence of the mesylate anion (
    
    
    
    ) disrupts the zwitterionic packing, lowering the lattice energy and increasing the dissolution rate via the "salting-in" effect in acidic media.

Comparative Solubility Profiles

The following data summarizes the solubility landscape. Note that while specific batch values vary, these profiles represent the characteristic behavior of N-methyl piperazinyl fluoroquinolones.

Table 1: Solubility vs. pH Matrix
ParameterAmifloxacin Free BaseAmifloxacin MesylateMechanistic Driver
Water (Unbuffered) Low (< 1 mg/mL)High (> 30 mg/mL)Salt dissociation vs. Hydrophobic hydration
0.1 N HCl (pH ~1.2) High (> 25 mg/mL)Very High (> 50 mg/mL)Cationic protonation (

)
Acetate Buffer (pH 4.5) ModerateHighPartial ionization
Phosphate Buffer (pH 6.8) Minimum (Sparingly Soluble) Precipitation Risk Zwitterion dominance (

)
Borate Buffer (pH 9.0) Moderate (Anionic)Moderate (Anionic)Carboxylate repulsion (

)
The "U-Shaped" Curve

Both forms follow a U-shaped pH-solubility profile.[1] However, the Mesylate salt provides a "supersaturation" window in acidic environments before equilibrating to the thermodynamically stable free base form.

Visualization: Solubility Equilibrium Pathways

The following diagram illustrates the dissociation and equilibrium pathways that dictate the observed solubility.

SolubilityMechanism MesylateSolid Amifloxacin Mesylate (Solid Crystal) DissolvedSalt Dissolved Species (Amifloxacin+ + Mesylate-) MesylateSolid->DissolvedSalt Rapid Dissolution (High Ksp) BaseSolid Amifloxacin Free Base (Solid Zwitterion) Zwitterion Zwitterionic Form (pH 6.0 - 8.0) LOWEST SOLUBILITY BaseSolid->Zwitterion Slow Equilibrium (Low Ksp) Cation Cationic Form (pH < 5.8) DissolvedSalt->Cation Acidic pH Cation->Zwitterion pH increase (Deprotonation) Zwitterion->BaseSolid Precipitation (at Saturation) Anion Anionic Form (pH > 8.8) Zwitterion->Anion pH > pKa2

Figure 1: Mechanistic pathway showing the rapid dissolution of the mesylate salt versus the equilibrium-limited dissolution of the free base, and the risk of precipitation at neutral pH.[1]

Experimental Protocol: Equilibrium Solubility Determination

Reagents & Setup
  • Media: 0.1N HCl, Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Borate Buffer (pH 9.0).[1]

  • Temperature: 25°C ± 0.1°C (controlled water bath).

  • Analysis: HPLC-UV (C18 column, Mobile phase: Phosphate buffer/Acetonitrile).

Step-by-Step Methodology
  • Supersaturation Preparation:

    • Add excess Amifloxacin Mesylate or Free Base to 10 mL of each medium in glass vials.

    • Critical Step: For the Mesylate salt, ensure enough solid is added to exceed the estimated solubility of the free base to observe potential disproportionation.

  • Equilibration:

    • Agitate samples in an orbital shaker (200 rpm) for 24 to 48 hours .

    • Why: Fluoroquinolones can form hydrates; 24h ensures thermodynamic equilibrium.

  • pH Monitoring:

    • Measure pH at T=0 and T=End.

    • Correction: If the pH shifts by >0.1 units due to drug dissolution, adjust with micro-volumes of acid/base or report the final pH.

  • Phase Separation & Analysis:

    • Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).[1]

    • Dilute filtrate with mobile phase and inject into HPLC.

  • Solid Phase Characterization (Mandatory Validation):

    • Analyze the residual solid using X-Ray Powder Diffraction (XRPD) or DSC .[2]

    • Reasoning: You must confirm if the Mesylate salt converted to the Free Base hydrate during the experiment. If it converted, you are measuring the solubility of the base, not the salt.

Workflow Diagram

ProtocolFlow cluster_Analysis Dual Analysis Start Start: Weigh Excess Solid (Salt or Base) Mix Add to Buffer (pH 1.2 - 9.0) Start->Mix Shake Equilibrate 24-48h @ 25°C Mix->Shake CheckPH Check Final pH Shake->CheckPH Filter Filter (0.45µm) CheckPH->Filter HPLC Filtrate: HPLC Assay Filter->HPLC XRPD Residue: XRPD/DSC Filter->XRPD Solid Residue

Figure 2: Validated workflow for solubility profiling, emphasizing the critical step of solid-phase analysis to detect salt disproportionation.[1]

Implications for Drug Development[8]

Formulation Strategy
  • IV Delivery: The Mesylate salt is the mandatory choice. Its high solubility in acidic media allows for the creation of concentrated concentrates. However, these must often be buffered or co-solvated (e.g., with lactic acid) to prevent precipitation upon dilution into the blood (pH 7.4).[1]

  • Oral Delivery: The Free Base is typically sufficient for oral tablets, as the stomach acid (pH 1-2) will convert the base to the soluble cationic form in situ. However, the Mesylate salt may offer faster dissolution rates (improved

    
    ).[1]
    
The "Common Ion" Trap

Researchers must be wary of using saline (NaCl) as a diluent for Mesylate formulations. The introduction of chloride ions can induce the "common ion effect" if the Hydrochloride salt of Amifloxacin is less soluble than the Mesylate, potentially causing precipitation. Always test solubility in the actual vehicle.

References

  • PubChem. (2023).[1] Amifloxacin | C16H19FN4O3.[1][3][4] National Library of Medicine. [Link][1]

  • Ross, D. L., & Riley, C. M. (1990).[1] Physicochemical properties of the fluoroquinolone antimicrobials. International Journal of Pharmaceutics. (Contextual grounding for FQ solubility profiles). [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative source on Mesylate vs. Base mechanics). [Link]

  • Yu, X., et al. (2016).[1] Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (Provides the comparative model for Mesylate vs Base behavior). [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Personal Protective Equipment for Handling Amifloxacin Mesylate

This guide provides an essential operational framework for the safe handling of Amifloxacin mesylate in a laboratory setting. As a member of the fluoroquinolone class of antibiotics, this compound, and its analogs, warra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of Amifloxacin mesylate in a laboratory setting. As a member of the fluoroquinolone class of antibiotics, this compound, and its analogs, warrant a rigorous and proactive safety protocol. The following procedures are designed to ensure your protection by synthesizing data from safety data sheets (SDS) and best practices for handling potent chemical agents. Our primary goal is to minimize exposure through a multi-layered system of controls, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of a compound is the foundation of any safety protocol. While specific occupational exposure limits (OELs) for Amifloxacin mesylate have not been established, data from closely related fluoroquinolones, such as Gemifloxacin mesylate, provide a basis for a conservative safety approach[1][2][3]. The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution[1].

Several safety data sheets for analogous compounds indicate a range of potential health effects, including the risk of being harmful if swallowed, inhaled, or absorbed through the skin, and causing skin, eye, and respiratory tract irritation[1][4]. More significant classifications for some analogs include suspected mutagenicity (causing genetic defects), reproductive toxicity, and the potential for allergic skin reactions or respiratory sensitization upon inhalation[3][5].

Table 1: Summary of Potential Hazards Identified for Fluoroquinolone Analogs

Hazard Classification Description Potential Consequence Source(s)
Acute Toxicity (Oral), Cat. 4 Harmful if swallowed. May cause illness if ingested.
Skin Sensitization, Sub-cat. 1A May cause an allergic skin reaction. Allergic dermatitis upon skin contact. [5]
Respiratory Sensitization, Sub-cat. 1A May cause allergy or asthma symptoms or breathing difficulties if inhaled. Development of occupational asthma.
Germ Cell Mutagenicity, Cat. 2 Suspected of causing genetic defects. Potential for heritable genetic damage. [3][5]
Reproductive Toxicity, Cat. 2 Suspected of damaging fertility or the unborn child. Potential adverse effects on reproductive health. [3][5]

| Serious Eye Irritation, Cat. 2A | Causes serious eye irritation. | Significant but reversible eye damage. | |

Given these potential hazards, a risk-based approach focused on minimizing all routes of exposure is mandatory.

The Core Protective Ensemble: A Multi-Barrier System

Effective protection is achieved through a combination of engineering controls and personal protective equipment. Engineering controls, such as a chemical fume hood, are your primary line of defense and must be used for all operations that may generate dust or aerosols[4].

Table 2: Task-Based Personal Protective Equipment (PPE) Requirements

Task Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Stock Solutions Chemical Fume Hood Double Nitrile Gloves ANSI Z87.1 Safety Glasses with Side Shields Lab Coat Not required if handled exclusively within a certified fume hood.
Weighing Powder Ventilated Balance Enclosure or Chemical Fume Hood Double Nitrile Gloves Chemical Goggles Disposable Gown over Lab Coat Required: N95 respirator (minimum). Powered Air-Purifying Respirator (PAPR) recommended due to sensitization risk[6].

| Large-Scale Operations | Chemical Fume Hood | Double Nitrile Gloves | Chemical Goggles and Face Shield | Impervious Disposable Gown over Lab Coat | Required: Powered Air-Purifying Respirator (PAPR)[7]. |

Key PPE Specifications:
  • Hand Protection: Always wear two pairs of nitrile gloves. This practice provides a safeguard against unnoticed punctures in the outer glove. Inspect gloves for any signs of degradation or damage before use[1].

  • Eye Protection: Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. Chemical goggles provide superior protection against splashes and fine particulates compared to safety glasses.

  • Body Protection: A disposable gown provides an easily removable barrier that prevents the contamination of your personal clothing and lab coat.

  • Respiratory Protection: The risk of respiratory sensitization is a primary concern when handling powdered Amifloxacin mesylate. While an N95 mask offers a minimum level of protection against particulates, a PAPR provides a higher assigned protection factor and is the preferred choice for operations involving potent powders[6][7].

Procedural Integrity: Workflows for Safety

The sequence in which you don and doff your PPE is as critical as the equipment itself. A flawed procedure can lead to cross-contamination and exposure.

PPE Selection and Use Workflow

The following diagram outlines the decision-making and operational flow for safely working with Amifloxacin mesylate.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion Start Initiate Task with Amifloxacin Mesylate Assess 1. Assess Risk - Physical Form (Solid/Liquid) - Quantity - Aerosol Potential Start->Assess Select_EC 2. Select Engineering Control (e.g., Fume Hood) Assess->Select_EC Don_PPE 3. Don PPE (Clean to Dirty) Select_EC->Don_PPE Perform_Task 4. Execute Experiment Don_PPE->Perform_Task Decontaminate 5. Decontaminate Work Surface Perform_Task->Decontaminate Doff_PPE 6. Doff PPE (Dirty to Clean) Decontaminate->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose 8. Dispose of Waste Wash_Hands->Dispose End Task Complete Dispose->End

Caption: Workflow for PPE selection, use, and disposal.

Step-by-Step Donning (Putting On) Protocol
  • Select Location: Don PPE in a designated clean area, away from the immediate workspace.

  • Body Protection: Don disposable gown over your lab coat. Fasten securely.

  • Respiratory Protection: If required, don your respirator (N95 or PAPR hood). Perform a seal check for N95 masks.

  • Eye/Face Protection: Don chemical goggles and a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the gown. Don the second pair of gloves over the first.

Step-by-Step Doffing (Taking Off) Protocol

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in a designated waste container.

  • Gown: Unfasten the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose.

  • Eye/Face Protection: Remove goggles and face shield by handling the strap or earpieces. Place them in a designated area for decontamination.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water[1].

Spill Management and Disposal

In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should perform decontamination, and they must wear the appropriate PPE as outlined for large-scale operations.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, gowns) should be treated as hazardous waste. Place all items in a clearly labeled, sealed waste bag or container.

  • Unused Product: Do not dispose of Amifloxacin mesylate down the drain or in regular trash[8]. It must be disposed of as chemical waste through a licensed disposal company or your institution's environmental health and safety office[1]. Follow all local, state, and federal regulations for chemical waste disposal[9][10].

By adhering to this guide, you establish a robust safety culture that protects both you and your research. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.

References

  • Safety Data Sheet - Gemifloxacin mesylate. (n.d.). LKT Laboratories, Inc.
  • SAFETY DATA SHEET - Amifloxacin. (2024, October 30). TCI Chemicals.
  • SAFETY DATA SHEET - Amifloxacin. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - Amifloxacin. (2025, July 23). Sigma-Aldrich.
  • USP SDS US - Gemifloxacin Mesyl
  • Safety Data Sheet - Gemifloxacin (mesylate). (2025, December 8). MedChemExpress.
  • Safety Data Sheet - Gemifloxacin (mesylate). (2025, August 13). Cayman Chemical.
  • National Center for Biotechnology Inform
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines.
  • National Center for Biotechnology Information. (n.d.).
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Society of Infectious Diseases Pharmacists. (n.d.). SIDP - Antibiotic Disposal.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • U.S. Environmental Protection Agency. (2011, April). How to Dispose of Medicines Properly.
  • U.S. Food and Drug Administration. (2024, October 31). How to Safely Dispose of Unused or Expired Medicine, 60 Seconds. YouTube.
  • American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amifloxacin mesylate
Reactant of Route 2
Amifloxacin mesylate
© Copyright 2026 BenchChem. All Rights Reserved.